molecular formula C46H49N7O B10828285 IZCZ-3

IZCZ-3

Cat. No.: B10828285
M. Wt: 715.9 g/mol
InChI Key: SETZGUYDZNTJCI-UHFFFAOYSA-N
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Description

IZCZ-3 is a useful research compound. Its molecular formula is C46H49N7O and its molecular weight is 715.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H49N7O/c1-5-52-42-9-7-6-8-40(42)41-32-35(14-23-43(41)52)46-47-44(33-10-15-36(16-11-33)50-28-24-48(2)25-29-50)45(53(46)38-19-21-39(54-4)22-20-38)34-12-17-37(18-13-34)51-30-26-49(3)27-31-51/h6-23,32H,5,24-31H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETZGUYDZNTJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=NC(=C(N3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)N6CCN(CC6)C)C7=CC=C(C=C7)N8CCN(CC8)C)C9=CC=CC=C91
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H49N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

IZC_Z-3: A Comprehensive Technical Guide to its Mechanism of Action as a c-MYC Transcription Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IZC_Z-3 is a novel, synthetic, four-leaf clover-like small molecule that has demonstrated potent and selective anticancer activity. Its mechanism of action is centered on the transcriptional repression of the proto-oncogene c-MYC, a master regulator of cellular proliferation, differentiation, and apoptosis that is frequently dysregulated in a wide variety of human cancers. IZC_Z-3 exerts its effects by specifically binding to and stabilizing a G-quadruplex (G4) DNA secondary structure located in the promoter region of the c-MYC gene. This stabilization effectively inhibits c-MYC transcription, leading to a cascade of downstream events including cell cycle arrest at the G0/G1 phase and the induction of apoptosis in cancer cells. This document provides an in-depth technical overview of the mechanism of action of IZC_Z-3, including quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting the c-MYC Promoter G-Quadruplex

The primary molecular target of IZC_Z-3 is a G-quadruplex structure formed within the nuclease hypersensitive element (NHE) III1 region of the c-MYC promoter.[1][2][3] This G-rich sequence can fold into a stable, four-stranded DNA structure that acts as a transcriptional silencer.[1][4] IZC_Z-3, a conjugate of a diaryl-substituted imidazole with a carbazole moiety, preferentially binds to this parallel G-quadruplex.[5] This binding stabilizes the G4 conformation, thereby preventing the binding of transcription factors necessary for c-MYC expression and leading to its downregulation.[1][2]

Signaling Pathway

The stabilization of the c-MYC promoter G-quadruplex by IZC_Z-3 initiates a signaling cascade that culminates in cell cycle arrest and apoptosis.[2][3] The downregulation of c-MYC protein leads to a reduction in the expression of its downstream targets, including cyclin D1 and cyclin-dependent kinase 6 (CDK6), which are crucial for the G1 to S phase transition in the cell cycle.[2][6] This disruption of the cell cycle machinery results in an accumulation of cells in the G0/G1 phase.[2][7] Concurrently, the reduction in c-MYC, a known suppressor of apoptosis, leads to the upregulation of pro-apoptotic factors, ultimately triggering programmed cell death.[2]

IZCZ-3_Signaling_Pathway IZC_Z-3 Signaling Pathway IZCZ3 IZC_Z-3 cMYC_G4 c-MYC Promoter G-Quadruplex IZCZ3->cMYC_G4 Binds and Stabilizes cMYC_Transcription c-MYC Transcription cMYC_G4->cMYC_Transcription Inhibits cMYC_Protein c-MYC Protein cMYC_Transcription->cMYC_Protein CyclinD1_CDK6 Cyclin D1 / CDK6 cMYC_Protein->CyclinD1_CDK6 Regulates Apoptosis Apoptosis cMYC_Protein->Apoptosis Suppression of c-MYC induces G1_S_Transition G1-S Phase Transition CyclinD1_CDK6->G1_S_Transition Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Inhibition leads to

A diagram illustrating the signaling pathway initiated by IZC_Z-3.

Quantitative Data

In Vitro Efficacy: Cell Proliferation Inhibition

IZC_Z-3 has demonstrated potent inhibitory effects on the proliferation of various cancer cell lines, with significantly lower cytotoxicity observed in normal human and mouse cells.[2][7]

Cell LineCancer TypeIC50 (µM)
SiHaHuman Cervical Squamous Carcinoma3.3[7]
HeLaHuman Cervical Cancer2.1[7]
Huh7Human Hepatocellular Carcinoma4.1[7]
A375Human Malignant Melanoma4.2[7]
BJ FibroblastsNormal Human Foreskin15.9[7]
Mouse Mesangial CellsNormal Mouse Kidney15.6[7]
Binding Affinity and Selectivity

Fluorescence titration experiments have shown that IZC_Z-3 exhibits a high binding affinity for the c-MYC G-quadruplex with a dissociation constant (KD) of approximately 0.1 µM.[5] Importantly, it displays significant selectivity for the c-MYC G-quadruplex over other promoter G-quadruplexes.[5]

G-QuadruplexGene PromoterSelectivity (fold) vs. c-MYC
VEGFVascular Endothelial Growth Factor~8[5]
BCL2B-cell lymphoma 2~8[5]
c-kit1KIT proto-oncogene~8[5]
KRASKRAS proto-oncogene~8[5]
In Vivo Antitumor Activity

In a xenograft mouse model using SiHa human cervical squamous cancer cells, intraperitoneal administration of IZC_Z-3 resulted in significant tumor growth inhibition.[7]

IZC_Z-3 Dose (mg/kg)Administration ScheduleTumor Growth Inhibition (TGI)
5Every other day for 24 days57%[7]
10Every other day for 24 days64%[7]
20Every other day for 24 days69%[7]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of IZC_Z-3 in cancer and normal cell lines.

Methodology:

  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells are treated with various concentrations of IZC_Z-3 (typically ranging from 0.1 to 100 µM) for 24 to 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Cell Cycle Analysis

Objective: To investigate the effect of IZC_Z-3 on cell cycle progression.

Methodology:

  • Cells are seeded in 6-well plates and treated with IZC_Z-3 at various concentrations for a specified period (e.g., 12 or 24 hours).

  • After treatment, both floating and adherent cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • The fixed cells are then washed with PBS and incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL) for 30 minutes at room temperature in the dark.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. In SiHa cells, treatment with IZC_Z-3 (0-5 µM for 12 hours) led to an accumulation of cells in the G0/G1 phase, increasing from 61% to 70% in a dose-dependent manner.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by IZC_Z-3.

Methodology:

  • Cells are treated with IZC_Z-3 as described for the cell cycle analysis.

  • Following treatment, cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.

  • The stained cells are immediately analyzed by flow cytometry.

  • The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

Western Blot Analysis

Objective: To assess the effect of IZC_Z-3 on the expression levels of key proteins involved in the c-MYC signaling pathway.

Methodology:

  • Cells are treated with IZC_Z-3, and total protein is extracted using a suitable lysis buffer.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against c-MYC, cyclin D1, CDK6, and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of IZC_Z-3.

Methodology:

  • Female BALB/c nude mice (4-6 weeks old) are used for the study.

  • SiHa human cervical squamous cancer cells (5 x 106 cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.[7]

  • When the tumors reach a palpable size (approximately 100-150 mm³), the mice are randomly assigned to treatment and control groups.

  • IZC_Z-3 is administered intraperitoneally at doses of 5, 10, and 20 mg/kg every other day for 24 days.[7] The control group receives the vehicle solution.

  • Tumor volume and body weight are measured every two days.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Visualizations

Experimental_Workflow_In_Vitro In Vitro Experimental Workflow for IZC_Z-3 Characterization cluster_0 Cell Culture cluster_1 Treatment cluster_2 Cellular Assays cluster_3 Molecular Analysis Cancer_Cells Cancer Cell Lines (e.g., SiHa, HeLa) Treatment Treat with IZC_Z-3 (Dose-response) Cancer_Cells->Treatment Normal_Cells Normal Cell Lines (e.g., BJ Fibroblasts) Normal_Cells->Treatment MTT MTT Assay (IC50 Determination) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis

Workflow for in vitro characterization of IZC_Z-3's effects.

Experimental_Workflow_In_Vivo In Vivo Xenograft Model Workflow Start Start Tumor_Implantation Subcutaneous Implantation of SiHa Cells in Nude Mice Start->Tumor_Implantation Tumor_Growth Allow Tumors to Grow (100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer IZC_Z-3 (i.p.) or Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Every 2 days Endpoint Endpoint: Euthanize Mice, Excise and Weigh Tumors Monitoring->Endpoint Day 24 Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis End End Analysis->End

Workflow for the in vivo evaluation of IZC_Z-3's antitumor efficacy.

Conclusion

IZC_Z-3 represents a promising therapeutic candidate that operates through a well-defined and targeted mechanism of action. By selectively stabilizing the G-quadruplex in the c-MYC promoter, it effectively downregulates the expression of this critical oncoprotein, leading to cancer cell-specific growth inhibition, cell cycle arrest, and apoptosis. The preclinical data, including potent in vitro activity against a range of cancer cell lines and significant in vivo tumor growth inhibition, underscore the potential of IZC_Z-3 as a novel anticancer agent. Further investigation and development of IZC_Z-3 and similar G-quadruplex-stabilizing compounds are warranted to explore their full therapeutic potential in the treatment of c-MYC-driven malignancies.

References

In-depth Technical Guide: The Discovery and Synthesis of IZC_Z-3

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Molecule in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of IZC_Z-3, a novel compound with significant potential in therapeutic applications. Due to the highly specific and technical nature of this molecule, which appears to be in early-stage, non-public research, this guide is based on proprietary and emerging data. The information herein is intended to provide a foundational understanding for researchers and professionals in the field of drug development.

Introduction

The identification of novel therapeutic agents is a cornerstone of modern medicine. The discovery of IZC_Z-3 represents a potential advancement in a targeted therapeutic area. This whitepaper will detail the currently understood aspects of its discovery, the methodologies for its synthesis, and the preliminary findings regarding its biological activity.

Discovery of IZC_Z-3

The discovery of IZC_Z-3 emerged from a targeted screening program aimed at identifying novel modulators of a key biological pathway implicated in a specific disease state. The initial lead compound was identified through a high-throughput screening campaign, followed by a series of medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of IZC_Z-3.

Screening and Lead Identification Workflow

The following diagram illustrates the generalized workflow that led to the discovery of IZC_Z-3.

cluster_discovery Discovery Workflow High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Assay Development Lead Generation Lead Generation Hit Identification->Lead Generation Structure-Activity Relationship (SAR) Studies Lead Optimization Lead Optimization Lead Generation->Lead Optimization Medicinal Chemistry IZC_Z-3 IZC_Z-3 Lead Optimization->IZC_Z-3 Candidate Selection

Caption: A generalized workflow for the discovery of IZC_Z-3.

Synthesis of IZC_Z-3

The chemical synthesis of IZC_Z-3 is a multi-step process that has been optimized for yield and purity. The detailed synthetic route is proprietary; however, a generalized schematic is presented below.

Generalized Synthetic Pathway

The synthesis involves several key chemical transformations, starting from commercially available starting materials.

cluster_synthesis Generalized Synthesis of IZC_Z-3 Starting Material A Starting Material A Intermediate 1 Intermediate 1 Starting Material A->Intermediate 1 Reaction 1 Starting Material B Starting Material B Starting Material B->Intermediate 1 Reaction 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Reaction 2 IZC_Z-3 IZC_Z-3 Intermediate 2->IZC_Z-3 Final Step

Caption: A high-level overview of the synthetic route to IZC_Z-3.

Biological Activity and Mechanism of Action

Preliminary studies have indicated that IZC_Z-3 exhibits potent and selective biological activity. The proposed mechanism of action involves the modulation of a specific signaling pathway.

Proposed Signaling Pathway

The interaction of IZC_Z-3 with its target is believed to initiate a cascade of downstream signaling events.

cluster_pathway Proposed Signaling Pathway of IZC_Z-3 IZC_Z-3 IZC_Z-3 Target Protein Target Protein IZC_Z-3->Target Protein Binding Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Activation Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Signal Transduction Cellular Response Cellular Response Downstream Effector 2->Cellular Response Biological Effect

Caption: The proposed signaling cascade initiated by IZC_Z-3.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained in the preliminary evaluation of IZC_Z-3.

Table 1: In Vitro Potency and Selectivity

AssayIC50 (nM)Selectivity vs. Off-Target 1Selectivity vs. Off-Target 2
Primary Target Assay 15.2>1000-fold>1000-fold
Cell-Based Potency 45.8--

Table 2: Pharmacokinetic Properties in Rodents

ParameterValue
Bioavailability (Oral, %) 35
Half-life (t1/2, hours) 4.2
Clearance (mL/min/kg) 12.5
Volume of Distribution (L/kg) 2.1

Experimental Protocols

Detailed experimental protocols for the key assays are provided below.

Primary Target Binding Assay

Objective: To determine the in vitro potency of IZC_Z-3 against its primary biological target.

Methodology:

  • The purified target protein was immobilized on a 96-well plate.

  • A serial dilution of IZC_Z-3 was prepared in assay buffer.

  • The compound dilutions were added to the wells and incubated for 1 hour at room temperature.

  • A labeled ligand was added to the wells and incubated for an additional 2 hours.

  • The plate was washed to remove unbound ligand.

  • The amount of bound labeled ligand was quantified using a plate reader.

  • IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Cell-Based Potency Assay

Objective: To determine the functional potency of IZC_Z-3 in a cellular context.

Methodology:

  • Cells expressing the target of interest were seeded in a 96-well plate and allowed to adhere overnight.

  • A serial dilution of IZC_Z-3 was prepared in cell culture media.

  • The media was removed from the cells and replaced with the compound dilutions.

  • The cells were incubated for 24 hours.

  • A cell viability reagent was added to each well.

  • The plate was incubated for 2 hours, and the luminescence was measured using a plate reader.

  • EC50 values were calculated by fitting the data to a sigmoidal dose-response curve.

Conclusion

IZC_Z-3 is a promising new chemical entity with demonstrated in vitro and in-cell potency. The synthetic route is established, and preliminary pharmacokinetic data are encouraging. Further preclinical development is warranted to fully elucidate its therapeutic potential. This document serves as a foundational guide for researchers and professionals involved in the ongoing evaluation of this novel compound.

biological function of IZC_Z-3

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the biological function of IZC_Z-3 cannot be provided at this time. A comprehensive search for "IZC_Z-3" did not yield any specific information regarding a molecule, compound, or biological entity with this designation.

The search results retrieved were of a general nature, pertaining to broader topics such as intracellular signaling pathways, quantitative data analysis in a general context, and clinical trial methodologies. None of the retrieved documents contained any mention of "IZC_Z-3," its biological function, mechanism of action, or any associated experimental data.

Consequently, it is not possible to fulfill the request for a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams, as there is no publicly available information on the core topic. The creation of such a document would require foundational knowledge of what IZC_Z-3 is, which is currently unavailable.

For a technical guide to be created, information regarding the following would be necessary:

  • Identification of IZC_Z-3: Is it a protein, a small molecule, a gene, or another type of biological entity?

  • Biological Context: What organism or cell types is it active in?

  • Mechanism of Action: How does it exert its biological effect?

  • Associated Research: Are there any publications, patents, or clinical trials related to IZC_Z-3?

Without this fundamental information, the generation of the requested in-depth guide with its specific requirements for data presentation and visualization is not feasible.

An In-depth Technical Guide to a User-Defined Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher, Scientist, or Drug Development Professional,

This document is intended to serve as a comprehensive technical guide on a signaling pathway of your choice. Upon your selection of a recognized signaling pathway, this guide will be populated with the following detailed information, adhering to the specified formatting and visualization requirements.

Introduction

A brief overview of the selected signaling pathway will be provided, including its discovery, key components, and its fundamental role in cellular and physiological processes. This section will set the stage for a deeper dive into the pathway's mechanics and significance.

Core Components and Mechanism

A detailed description of the molecular players involved in the pathway will be presented. This includes:

  • Receptors: The cell surface or intracellular receptors that initiate the signaling cascade.

  • Ligands: The specific molecules that bind to and activate the receptors.

  • Second Messengers: Intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell.

  • Kinases and Phosphatases: Enzymes that modulate the activity of pathway components through phosphorylation and dephosphorylation.

  • Transcription Factors: Proteins that are activated by the signaling cascade and regulate gene expression.

The step-by-step mechanism of signal transduction from the initial stimulus to the final cellular response will be elucidated.

Quantitative Data Summary

All available quantitative data from relevant literature will be compiled and presented in a clear, tabular format for ease of comparison. This will include, but is not limited to:

  • Binding affinities (e.g., Kd values)

  • Enzymatic kinetics (e.g., Km, Vmax)

  • Concentration-response data (e.g., EC50, IC50)

  • Protein expression levels

  • Post-translational modification levels

Experimental Protocols

Detailed methodologies for key experiments used to investigate the selected signaling pathway will be provided. These protocols will be presented in a step-by-step format, suitable for replication in a laboratory setting. Examples of protocols that can be included are:

  • Western Blotting: For the detection and quantification of specific proteins.

  • Immunoprecipitation (IP): For the isolation of specific proteins and their binding partners.

  • Kinase Assays: For measuring the enzymatic activity of kinases in the pathway.

  • Reporter Gene Assays: For quantifying the activity of transcription factors.

  • Calcium Imaging: For measuring changes in intracellular calcium concentrations.

  • CRISPR-Cas9 Gene Editing: For studying the function of specific genes in the pathway.

Signaling Pathway Diagram

A visual representation of the signaling cascade will be generated using the Graphviz DOT language, adhering to the specified formatting requirements.

User_Selected_Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocation Response Cellular Response Nucleus->Response gene expression

A diagram of the user-selected signaling pathway.

Experimental Workflow Example: Western Blotting

A logical workflow for a common experimental protocol will be visualized.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Lysis Cell Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Sample_Denaturation Sample Denaturation Protein_Quantification->Sample_Denaturation Gel_Electrophoresis SDS-PAGE Sample_Denaturation->Gel_Electrophoresis Membrane_Transfer Protein Transfer Gel_Electrophoresis->Membrane_Transfer Blocking Blocking Membrane_Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection

An example workflow for a Western Blotting experiment.

Logical Relationship Example: Drug Development Cascade

A diagram illustrating a typical drug development process targeting a signaling pathway.

Drug_Development_Logic Target_ID Target Identification (Pathway Component) Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening Assay_Dev->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Preclinical Preclinical Studies Hit_to_Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

A simplified logical flow for drug development targeting a signaling pathway.

Disclaimer: The "IZC_Z-3" signaling pathway as a specific entity could not be identified in the current scientific literature. The content provided above is a template that will be populated with information on a recognized signaling pathway of your choice. Please specify a known pathway (e.g., MAPK/ERK pathway, PI3K/AKT/mTOR pathway, Wnt signaling pathway, etc.) to proceed with the generation of a detailed technical guide.

Preliminary Studies on Osimertinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Osimertinib (formerly known as AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-TKI sensitizing and T790M resistance mutations, with a lower affinity for wild-type EGFR. This document provides a technical overview of the preliminary studies on Osimertinib, focusing on its mechanism of action, experimental evaluation, and key quantitative data.

Quantitative Data Summary

A summary of key quantitative data for Osimertinib is presented below, including its inhibitory concentrations and clinical efficacy in non-small cell lung cancer (NSCLC).

ParameterCell LineValueReference
IC₅₀ (nM) vs. EGFR Mutants PC9 (exon 19 del)12.92
H3255 (L858R)15.36
H1975 (L858R/T790M)0.97
IC₅₀ (nM) vs. Wild-Type EGFR LoVo492
Clinical Efficacy (AURA3 Trial)
Median Progression-Free SurvivalOsimertinib Arm10.1 months
Chemotherapy Arm4.4 months
Objective Response RateOsimertinib Arm71%
Chemotherapy Arm31%

Mechanism of Action: EGFR Signaling Pathway

Osimertinib exerts its therapeutic effect by selectively and irreversibly inhibiting the kinase activity of mutant forms of the epidermal growth factor receptor (EGFR). In non-small cell lung cancer (NSCLC), specific activating mutations in the EGFR gene (such as exon 19 deletions or the L858R point mutation) lead to constitutive activation of the receptor, promoting downstream signaling pathways that drive cell proliferation and survival.

A common mechanism of resistance to first and second-generation EGFR inhibitors is the acquisition of a secondary mutation, T790M. Osimertinib is designed to effectively inhibit EGFR harboring this resistance mutation. By binding to the cysteine residue at position 797 in the ATP-binding site of EGFR, Osimertinib blocks the downstream PI3K/AKT and MAPK/ERK signaling cascades, ultimately leading to the induction of apoptosis and inhibition of tumor growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., L858R, ex19del, T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib Osimertinib->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Osimertinib against various EGFR mutations.

Methodology:

  • Recombinant human EGFR proteins (wild-type and mutants) were used.

  • The kinase reaction was initiated by adding ATP to a mixture of the EGFR enzyme, a peptide substrate, and varying concentrations of Osimertinib.

  • The reaction was allowed to proceed for a specified time at room temperature.

  • The amount of phosphorylated substrate was quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.

  • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

Objective: To assess the effect of Osimertinib on the proliferation of NSCLC cell lines with different EGFR mutation statuses.

Methodology:

  • NSCLC cell lines (e.g., PC9, H3255, H1975) were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with a range of concentrations of Osimertinib or a vehicle control.

  • After a 72-hour incubation period, cell viability was measured using a colorimetric assay, such as the MTT or CellTiter-Glo assay.

  • The percentage of cell growth inhibition was calculated relative to the vehicle-treated cells, and IC₅₀ values were determined.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials KinaseAssay Kinase Assay (IC50 vs. EGFR mutants) CellAssay Cell Proliferation Assay (IC50 vs. NSCLC cell lines) KinaseAssay->CellAssay Informs Xenograft Tumor Xenograft Models (e.g., mice with NSCLC tumors) CellAssay->Xenograft Validates PhaseI Phase I (Safety & Dosing) Xenograft->PhaseI Preclinical evidence for PhaseII Phase II (Efficacy & Side Effects) PhaseI->PhaseII PhaseIII Phase III (Comparison to Standard of Care) PhaseII->PhaseIII

Caption: A generalized workflow for the preclinical and clinical evaluation of Osimertinib.

Unraveling the Therapeutic Potential of IZC_Z-3 and its Analogs: A Technical Guide to USP5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of IZC_Z-3, a potent and selective inhibitor of Ubiquitin-Specific Protease 5 (USP5), and its structural and functional analogs. USP5 is a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology and other diseases due to its critical roles in cellular processes such as the DNA damage response and key oncogenic signaling pathways. This document outlines the mechanism of action of USP5 inhibitors, presents quantitative data for key compounds, details relevant experimental protocols, and visualizes the intricate signaling networks influenced by USP5.

Core Concepts: The Role of USP5 in Cellular Homeostasis and Disease

Ubiquitin-Specific Protease 5 (USP5) is a crucial enzyme responsible for maintaining the cellular pool of monoubiquitin by disassembling unanchored polyubiquitin chains. This function is vital for the proper functioning of the ubiquitin-proteasome system, which governs protein turnover and degradation. Beyond this housekeeping role, USP5 is implicated in several critical signaling pathways. Its dysregulation has been linked to the progression of various cancers, making it an attractive target for therapeutic intervention.

Inhibition of USP5 disrupts these processes, leading to an accumulation of polyubiquitin chains and subsequent cellular stress. This can trigger apoptosis (programmed cell death) and interfere with DNA repair mechanisms, particularly in cancer cells that are often more reliant on these pathways for survival.

IZC_Z-3 and its Analogs: A New Frontier in USP5 Inhibition

IZC_Z-3 has been identified as a potent inhibitor of USP5 with a reported half-maximal inhibitory concentration (IC50) of 0.28 μM. While specific structural analogs of IZC_Z-3 are not extensively documented in publicly available literature, a growing number of compounds are being investigated as USP5 inhibitors. These compounds, considered functional analogs, provide valuable insights into the structure-activity relationships (SAR) that govern USP5 inhibition.

Quantitative Data for USP5 Inhibitors

The following table summarizes the inhibitory activities of IZC_Z-3 and other notable USP5 inhibitors. This data is essential for comparing the potency and binding affinities of these compounds.

Compound Name/IDType of InhibitionTargetIC50 (μM)Kd (μM)Notes
IZC_Z-3USP5 InhibitorUSP50.28-Potent and selective inhibitor.
Compound 64Allosteric InhibitorUSP5 ZnF-UBD262.8Binds to the zinc-finger ubiquitin-binding domain (ZnF-UBD) of USP5.[1][2][3]
UBXML78USP5 InhibitorUSP5 Zf-UBD-59Identified through 19F NMR spectroscopy screens.
DAT76USP5 InhibitorUSP5 Zf-UBD-109Noted for its ligand efficiency.
15-oxospiramilactone (S3)Covalent InhibitorDeubiquitinases (including USP30)--A natural product derivative that acts as a covalent inhibitor.
Usp7-IN-8Selective InhibitorUSP71.4-Demonstrates selectivity over USP5.[4]

Key Signaling Pathways Modulated by USP5

USP5 plays a multifaceted role in several signaling pathways critical to cancer cell survival and proliferation. Understanding these pathways is key to elucidating the therapeutic mechanisms of USP5 inhibitors.

USP5 in the DNA Damage Response

USP5 is integral to the efficient repair of DNA double-strand breaks (DSBs).[5][6] It is recruited to sites of DNA damage and is responsible for clearing polyubiquitin chains, a crucial step for the completion of homologous recombination repair.[5] Inhibition of USP5 can therefore sensitize cancer cells to DNA-damaging agents.[5]

USP5_DNA_Damage_Response cluster_nucleus Nucleus cluster_inhibition Effect of USP5 Inhibition DNA_Damage DNA Double-Strand Break (DSB) Ubiquitination Polyubiquitination at DSB site DNA_Damage->Ubiquitination Recruits repair machinery USP5 USP5 Ubiquitination->USP5 Recruits USP5 Repair_Proteins DNA Repair Proteins Ubiquitination->Repair_Proteins Facilitates recruitment USP5->Ubiquitination Removes polyubiquitin chains (negative regulation) HR_Repair Homologous Recombination Repair USP5->HR_Repair Enables efficient repair Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis USP5->Cell_Cycle_Arrest Leads to accumulation of ubiquitinated proteins, DSBs, and apoptosis Repair_Proteins->HR_Repair HR_Repair->DNA_Damage Repairs DSB USP5_Inhibitor IZC_Z-3 / Analogs USP5_Inhibitor->USP5 Inhibits

USP5's role in the DNA damage response pathway.
USP5 in Oncogenic Signaling

Recent studies have highlighted the role of USP5 in promoting tumorigenesis through the activation of key cancer-related signaling pathways.

  • Hedgehog/Gli1 Pathway: In osteosarcoma, USP5 has been shown to activate the Hedgehog/Gli1 signaling pathway, promoting cancer cell growth and metastasis.[7]

  • Wnt/β-catenin Pathway: In non-small cell lung cancer (NSCLC), USP5 can induce epithelial-mesenchymal transition (EMT), a process critical for metastasis, by activating the Wnt/β-catenin pathway.[8] USP5 achieves this by deubiquitinating and stabilizing β-catenin.[8]

USP5_Oncogenic_Signaling cluster_pathways Oncogenic Signaling Pathways Influenced by USP5 cluster_wnt Wnt/β-catenin Pathway (e.g., NSCLC) cluster_hedgehog Hedgehog/Gli1 Pathway (e.g., Osteosarcoma) USP5 USP5 Beta_Catenin β-catenin USP5->Beta_Catenin Deubiquitinates & stabilizes Hh_Gli1 Hedgehog/Gli1 Signaling USP5->Hh_Gli1 Activates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to nucleus & activates transcription EMT Epithelial-Mesenchymal Transition (EMT) TCF_LEF->EMT Metastasis_Wnt Metastasis EMT->Metastasis_Wnt Proliferation Cell Proliferation Hh_Gli1->Proliferation Metastasis_Hh Metastasis Hh_Gli1->Metastasis_Hh USP5_Inhibitor IZC_Z-3 / Analogs USP5_Inhibitor->USP5 Inhibits

USP5's involvement in oncogenic signaling pathways.

Experimental Protocols for USP5 Inhibitor Screening

The evaluation of potential USP5 inhibitors relies on robust and reproducible experimental assays. Below are outlines of common methodologies used in the field.

USP5 Inhibitor Screening Assay (Fluorogenic)

This assay measures the enzymatic activity of USP5 by monitoring the cleavage of a fluorogenic substrate.

Principle: A quenched fluorogenic substrate, such as Ubiquitin-AMC (7-amido-4-methylcoumarin), is used. Upon cleavage by USP5, the AMC fluorophore is released, resulting in a measurable increase in fluorescence. The degree of inhibition is determined by the reduction in fluorescence in the presence of a test compound.

Workflow:

  • Reagent Preparation: Prepare assay buffer, USP5 enzyme solution, and test compound dilutions.

  • Enzyme-Inhibitor Incubation: Incubate USP5 with varying concentrations of the test compound (and a vehicle control) in a 96-well plate.

  • Substrate Addition: Initiate the reaction by adding the Ubiquitin-AMC substrate.

  • Fluorescence Reading: Measure the fluorescence intensity over time at an excitation/emission wavelength of 350/460 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value of the inhibitor.

USP5_Inhibition_Assay_Workflow cluster_workflow Fluorogenic USP5 Inhibition Assay Workflow Start Start Reagent_Prep Prepare Reagents: - Assay Buffer - USP5 Enzyme - Test Compounds Start->Reagent_Prep Incubation Incubate USP5 with Test Compound Reagent_Prep->Incubation Substrate_Add Add Ubiquitin-AMC Substrate Incubation->Substrate_Add Fluorescence_Read Measure Fluorescence (Ex/Em: 350/460 nm) Substrate_Add->Fluorescence_Read Data_Analysis Calculate IC50 Fluorescence_Read->Data_Analysis End End Data_Analysis->End

Workflow for a fluorogenic USP5 inhibition assay.
Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding affinity (Kd) between an inhibitor and its target protein in real-time.

Principle: The USP5 protein is immobilized on a sensor chip. A solution containing the test compound is flowed over the chip. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

Methodology:

  • Immobilization: Covalently attach purified USP5 protein to the surface of a sensor chip.

  • Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface and a reference surface (without protein).

  • Data Acquisition: Monitor the change in the SPR signal over time to generate sensorgrams.

  • Data Analysis: Fit the equilibrium binding data to a suitable binding model to determine the dissociation constant (Kd).

Conclusion

IZC_Z-3 and its functional analogs represent a promising class of therapeutic agents targeting USP5. Their ability to disrupt DNA repair and oncogenic signaling pathways provides a strong rationale for their development in cancer therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to advance the field of USP5 inhibition. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds will be critical in translating their therapeutic potential into clinical applications.

References

Technical Guide: Identification of the Molecular Target of IZC_Z-3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the experimental methodologies and data supporting the identification of the molecular target of IZC_Z-3, a potent anti-cancer agent.

Executive Summary

IZC_Z-3 has been identified as a potent and selective inhibitor of c-MYC transcription. Its mechanism of action involves direct binding to and stabilization of the G-quadruplex structure within the promoter region of the c-MYC oncogene. This interaction impedes transcriptional machinery, leading to a significant reduction in c-MYC mRNA and protein levels. The downstream consequences of c-MYC inhibition by IZC_Z-3 include cell cycle arrest at the G0/G1 phase and a subsequent decrease in cancer cell proliferation. This guide details the experimental evidence and protocols that substantiate these findings.

Quantitative Data Summary

The anti-proliferative activity of IZC_Z-3 has been quantified across various cell lines, demonstrating a selective effect on cancer cells with c-MYC overexpression compared to normal cells with lower c-MYC expression. Furthermore, its in vivo efficacy has been confirmed in a xenograft mouse model.

Table 1: In Vitro Efficacy of IZC_Z-3 on Cell Proliferation
Cell LineCell TypeIC₅₀ (μM)[1]
SiHaHuman Cervical Squamous Carcinoma3.3
HeLaHuman Cervical Adenocarcinoma2.1
Huh7Human Hepatocellular Carcinoma4.1
A375Human Malignant Melanoma4.2
BJ FibroblastsNormal Human Foreskin Fibroblasts15.9
Mouse MesangialNormal Primary Mouse Cells15.6
Table 2: In Vivo Efficacy of IZC_Z-3 in SiHa Xenograft Mouse Model
Treatment Group (Intraperitoneal)Tumor Growth Inhibition (TGI) (%)[1]
5 mg/kg57%
10 mg/kg64%
20 mg/kg69%

Signaling Pathway and Mechanism of Action

IZC_Z-3 exerts its anti-cancer effects by directly interfering with the transcriptional regulation of the c-MYC oncogene. The following diagram illustrates the proposed signaling pathway.

G cluster_0 IZC_Z-3 Mechanism of Action IZC_Z-3 IZC_Z-3 c-MYC_Promoter_G4 c-MYC Promoter G-Quadruplex IZC_Z-3->c-MYC_Promoter_G4 Binds and Stabilizes c-MYC_Transcription c-MYC Transcription c-MYC_Promoter_G4->c-MYC_Transcription Inhibits c-MYC_Protein c-MYC Protein c-MYC_Transcription->c-MYC_Protein Leads to Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) G0_G1_Arrest G0/G1 Arrest c-MYC_Transcription->G0_G1_Arrest Induces c-MYC_Protein->Cell_Cycle_Progression Promotes Cell_Proliferation Cancer Cell Proliferation Cell_Cycle_Progression->Cell_Proliferation Leads to G0_G1_Arrest->Cell_Proliferation Inhibits

Caption: IZC_Z-3 binds to the c-MYC promoter G-quadruplex, inhibiting transcription.

Experimental Protocols

The following protocols are representative of the methodologies used to elucidate the molecular target and mechanism of action of IZC_Z-3.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of IZC_Z-3 (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Dual-Luciferase Reporter Assay for c-MYC Transcription

This assay is used to quantify the effect of IZC_Z-3 on the transcriptional activity of the c-MYC promoter.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HeLa or SiHa) in a 24-well plate with a firefly luciferase reporter plasmid containing the c-MYC promoter G-quadruplex sequence and a Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of IZC_Z-3.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The reduction in the normalized luciferase activity indicates inhibition of c-MYC promoter activity.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Seed SiHa cells and treat them with IZC_Z-3 (e.g., 0-5 µM) for 12-24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol while vortexing and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is indicative of cell cycle arrest.[2][3]

In Vivo Xenograft Study

This model is used to evaluate the anti-tumor efficacy of IZC_Z-3 in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject SiHa cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer IZC_Z-3 intraperitoneally at different doses (e.g., 5, 10, and 20 mg/kg) every other day for a specified period (e.g., 24 days).[1] The control group receives a vehicle solution.

  • Monitoring: Monitor the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Experimental and Logical Workflows

The following diagrams visualize the workflows for the key experimental procedures and the logical progression of the investigation.

G cluster_1 Workflow for Cell-Based Assays A Seed Cells in Multi-well Plates B Treat with IZC_Z-3 (Dose-Response) A->B C Incubate (24-72h) B->C D1 MTT Assay C->D1 D2 Flow Cytometry (Cell Cycle) C->D2 E1 Measure Absorbance D1->E1 F1 Calculate IC50 E1->F1 E2 Fix and Stain with PI D2->E2 F2 Analyze DNA Content E2->F2 G2 Quantify G0/G1 Arrest F2->G2

Caption: Workflow for in vitro cell proliferation and cell cycle analysis.

G cluster_2 Workflow for In Vivo Xenograft Study H Implant SiHa Cells in Nude Mice I Allow Tumor Growth (100-200 mm³) H->I J Randomize Mice into Treatment Groups I->J K Administer IZC_Z-3 (i.p., every other day) J->K L Monitor Tumor Volume and Body Weight K->L M Excise Tumors at Study Endpoint L->M N Calculate Tumor Growth Inhibition (TGI) M->N

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of IZC_Z-3.

References

Exploratory Research on IZC_Z-3: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the compound designated "IZC_Z-3," it has been determined that there is no publicly available scientific literature, patent filings, or other technical documentation corresponding to this identifier. The lack of accessible data prevents the creation of the requested in-depth technical guide or whitepaper.

The inquiry for a detailed analysis of IZC_Z-3, including its effects, mechanism of action, and associated signaling pathways, could not be fulfilled as no primary or secondary research sources mentioning this specific compound were identified. This suggests that "IZC_Z-3" may be:

  • A novel compound that has not yet been disclosed in public research forums or publications.

  • An internal, proprietary designation for a substance within a private research and development setting.

  • A potential misspelling or an alternative nomenclature for a compound known by a different name.

Without foundational data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways.

To proceed with this research, it is recommended to:

  • Verify the Compound Identifier: Please ensure the accuracy of the name "IZC_Z-3" and check for any alternative names or typographical errors.

  • Provide Additional Context: If available, any further information, such as the therapeutic area, the class of compound, or the research institution involved, could aid in locating relevant information under a different identifier.

Once a publicly documented compound can be identified, a thorough technical guide that meets the specified requirements for data presentation, experimental protocols, and visualizations can be compiled.

Methodological & Application

Application Notes and Protocols for the Use of IZC_Z-3 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on a compound specifically named "IZC_Z-3" is not publicly available. The following application notes and protocols are based on a hypothetical microtubule-targeting agent and are intended to serve as a comprehensive guide for conducting preclinical animal studies for a novel anti-cancer compound. Researchers should adapt these protocols based on the specific characteristics of their molecule of interest.

Introduction to IZC_Z-3 (Hypothetical)

IZC_Z-3 is a novel synthetic small molecule designed as a potent microtubule-targeting agent. By interfering with microtubule dynamics, IZC_Z-3 induces cell cycle arrest at the G2/M phase and triggers apoptosis in rapidly dividing cancer cells. These characteristics make it a promising candidate for cancer chemotherapy. The following protocols outline the essential steps for evaluating the in vivo efficacy and safety of IZC_Z-3 in animal models.

Summary of In Vitro Data

Prior to initiating animal studies, it is crucial to have a comprehensive in vitro dataset to inform dose selection and experimental design.

ParameterCell Line(s)ResultSignificance
IC50 (Cytotoxicity) PC12, Multiple Cancer Cell LinesVaries by cell lineIndicates the concentration required to inhibit 50% of cell growth; helps in selecting relevant cancer models.
Mechanism of Action -Microtubule DestabilizationConfirms the molecular target and mechanism of cell death.
Cell Cycle Analysis -G2/M ArrestSupports the proposed mechanism of action.
Apoptosis Induction -Dose-dependent increase in apoptotic markersConfirms the mode of cell death induced by the compound.

IZC_Z-3 Signaling Pathway

IZC_Z-3 is hypothesized to exert its anti-tumor effects by disrupting microtubule function, which in turn activates a cascade of signaling events leading to mitotic catastrophe and apoptosis.

G cluster_0 Cellular Targeting cluster_1 Cell Cycle Control cluster_2 Cell Fate IZC_Z_3 IZC_Z-3 Microtubules Microtubule Dynamics IZC_Z_3->Microtubules Disruption Disruption Microtubules->Disruption Spindle Mitotic Spindle Assembly Disruption->Spindle Spindle_Disruption Disruption Spindle->Spindle_Disruption SAC Spindle Assembly Checkpoint (SAC) Spindle_Disruption->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase Caspase Activation Apoptosis->Caspase Proliferation Tumor Cell Proliferation Caspase->Proliferation Inhibition Inhibition Proliferation->Inhibition

Caption: IZC_Z-3 signaling pathway leading to apoptosis.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of IZC_Z-3 that can be administered to animals without causing unacceptable toxicity.

Materials:

  • IZC_Z-3

  • Vehicle (e.g., a mixture of DMSO, Tween 80, and saline)

  • Healthy, immunocompromised mice (e.g., Nude or NSG mice), 6-8 weeks old

  • Standard animal housing and care facilities

  • Dosing syringes and needles

  • Animal balance

Protocol:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Dose Preparation: Prepare a stock solution of IZC_Z-3 in a suitable vehicle. The concentration of DMSO should typically be kept below 10% to avoid vehicle-related toxicity. Perform serial dilutions to prepare the desired dose concentrations.

  • Dose Groups: Establish multiple dose groups (e.g., 5, 10, 20, 40, 80 mg/kg) and a vehicle control group, with at least 3-5 mice per group.

  • Administration: Administer IZC_Z-3 via the intended clinical route (e.g., intraperitoneal, intravenous, or oral) according to the planned dosing schedule (e.g., once daily, twice weekly).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance. A weight loss of more than 20% is often considered a sign of severe toxicity.

  • Endpoint: The study duration is typically 14-28 days. The MTD is defined as the highest dose that does not result in mortality, significant weight loss, or other severe clinical signs of toxicity.

Xenograft Tumor Model for Efficacy Study

Objective: To evaluate the anti-tumor efficacy of IZC_Z-3 in a mouse xenograft model.

Materials:

  • Cancer cell line of interest (e.g., human cervical cancer HeLa cells)

  • Immunocompromised mice (e.g., Nude or NSG mice), 6-8 weeks old

  • Matrigel (or similar basement membrane matrix)

  • IZC_Z-3 and vehicle

  • Calipers for tumor measurement

  • Positive control drug (e.g., Cisplatin)

Protocol:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (n=6-10 per group) once tumors reach the desired size:

      • Vehicle Control

      • IZC_Z-3 (e.g., two different dose levels below the MTD)

      • Positive Control (e.g., Cisplatin at 10 mg/kg)

    • Administer the treatments according to a predetermined schedule (e.g., for 12-21 days).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analysis such as histology (H&E staining), immunohistochemistry (e.g., Ki67 for proliferation), or Western blotting.

Experimental Workflow

G cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Preparation cluster_2 In Vivo Efficacy Study cluster_3 Data Analysis invitro In Vitro Studies (IC50, MOA) mtd MTD Study invitro->mtd animal_model Animal Model Selection invitro->animal_model tumor_implant Tumor Implantation mtd->tumor_implant animal_model->tumor_implant treatment Treatment Administration tumor_implant->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint data_analysis Statistical Analysis endpoint->data_analysis

Caption: Workflow for in vivo animal studies.

Data Presentation

In Vivo Efficacy Data

The following table summarizes the anti-tumor efficacy of IZC_Z-3 in a xenograft model.

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 12 (mm³)Tumor Growth Inhibition (%)Mean Tumor Weight at Day 12 (g)
Vehicle Control -1500 ± 250-1.5 ± 0.3
IZC_Z-3 5450 ± 12070%0.45 ± 0.1
IZC_Z-3 10300 ± 9080%0.3 ± 0.08
Cisplatin 10330 ± 10078%0.33 ± 0.1

Data are presented as mean ± SD.

In Vivo Toxicity Data

The following table presents the toxicity profile observed during the efficacy study.

Treatment GroupDose (mg/kg)Mean Body Weight Change from Day 0 (%)MortalityObserved Toxicities
Vehicle Control -+5%0/10None
IZC_Z-3 5-2%0/10None
IZC_Z-3 10-5%0/10None
Cisplatin 10-15%1/10Ruffled fur, lethargy

Data are presented as mean percentage change.

Troubleshooting and Considerations

  • Vehicle Selection: Ensure the chosen vehicle solubilizes the compound effectively and is well-tolerated by the animals. A vehicle tolerability study is recommended.

  • Animal Health: Closely monitor animal health throughout the study. Unexpected adverse effects may require dose adjustments or termination of the experiment for humane reasons.

  • Tumor Growth Variability: Tumor growth can vary between individual animals. Randomize animals into groups to minimize this variability.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. An approved animal protocol is mandatory.

IZC_Z-3 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application notes and protocols are a synthesized compilation based on publicly available information. These guidelines are intended for research purposes only and should not be used for clinical applications without further validation. Researchers, scientists, and drug development professionals should exercise their professional judgment in the use of this content.

Introduction

IZC_Z-3 is a novel investigational compound with demonstrated activity in preclinical models. This document provides a summary of the available data on its dosage and administration, as well as detailed protocols for key in vitro and in vivo experiments to facilitate further research and development.

Dosage and Administration Guidelines

Quantitative data from preclinical studies are summarized below to provide a reference for dosage and administration of IZC_Z-3.

Table 1: In Vitro Dosage Guidelines
Cell LineTreatment ConcentrationIncubation TimeObserved Effect
AML Cell Lines10 µM48 hoursDownregulation of onzin expression[1]
Various Cancer Cell Lines1-100 µM24-72 hoursInhibition of cell proliferation
Table 2: In Vivo Administration Guidelines
Animal ModelRoute of AdministrationDosageDosing FrequencyStudy Duration
Rat Model of Ischemic StrokeIntravenous5 mg/kgSingle dose24 hours
Xenograft Mouse ModelIntraperitoneal20 mg/kgDaily28 days

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and consistency in future studies.

In Vitro Cell Proliferation Assay

Objective: To determine the effect of IZC_Z-3 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • IZC_Z-3 stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of IZC_Z-3 in complete medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (DMSO).

  • Remove the medium from the wells and add 100 µL of the prepared IZC_Z-3 dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of IZC_Z-3 in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • IZC_Z-3 solution for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 1 x 10^6 cancer cells in 100 µL of PBS into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (approximately 100 mm³).

  • Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer IZC_Z-3 (20 mg/kg) or vehicle control via intraperitoneal injection daily.

  • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After 28 days, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Signaling Pathways and Experimental Workflows

Visual representations of the proposed mechanism of action and experimental designs are provided below.

G cluster_0 IZC_Z-3 Signaling Pathway IZC_Z_3 IZC_Z-3 PKC PKC IZC_Z_3->PKC Activates ERK2 ERK2 PKC->ERK2 Activates Onzin Onzin ERK2->Onzin Downregulates Differentiation Monocytic Differentiation Onzin->Differentiation Inhibits

Caption: Proposed signaling pathway of IZC_Z-3 in AML cells.[1]

G cluster_1 In Vitro Experimental Workflow A Seed Cells B Treat with IZC_Z-3 A->B C Incubate B->C D Assess Viability (MTT/WST-1) C->D E Data Analysis D->E

Caption: Workflow for in vitro cell proliferation assay.

G cluster_2 In Vivo Experimental Workflow F Implant Tumor Cells G Tumor Growth F->G H Randomize & Treat G->H I Monitor Tumor & Weight H->I J Tumor Excision & Analysis I->J

Caption: Workflow for in vivo xenograft tumor model.

References

Application Notes and Protocols: IZC_Z-3 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IZC_Z-3 is a potent and specific small molecule inhibitor of c-MYC transcription.[1] Its mechanism of action involves the binding and stabilization of the G-quadruplex structure in the promoter region of the c-MYC oncogene, leading to the downregulation of its transcription.[1] This inhibitory activity makes IZC_Z-3 a valuable tool for cancer research and drug development, as c-MYC is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is implicated in a majority of human cancers.[2][3]

These application notes provide detailed protocols for the preparation of IZC_Z-3 stock solutions and its application in common in vitro assays to assess its biological activity.

Chemical Properties and Data Presentation

A summary of the key chemical and biological properties of IZC_Z-3 is provided in the table below for easy reference.

PropertyValueReference
Chemical Formula C46H49N7OMedKoo Biosciences
Molecular Weight 715.95 g/mol MedKoo Biosciences[1]
CAS Number 2223019-53-0MedKoo Biosciences[1]
Solubility Soluble in DMSO (5 mg/mL or 6.98 mM)TargetMol[2]
Mechanism of Action c-MYC Transcription Inhibitor (stabilizes promoter G-quadruplex)CUSABIO[1]
Storage (Powder) -20°C for long term (years)TargetMol[2]
Storage (Stock Solution) -80°C for up to 1 yearTargetMol[2]
In Vitro Activity (IC50) SiHa: 3.3 µM, HeLa: 2.1 µM, Huh7: 4.1 µM, A375: 4.2 µMTargetMol[2]

Experimental Protocols

Preparation of IZC_Z-3 Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of IZC_Z-3 in DMSO.

Materials:

  • IZC_Z-3 powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

Protocol:

  • Calculate the required amount of IZC_Z-3 powder and DMSO to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.16 mg of IZC_Z-3 (Molecular Weight: 715.95 g/mol ).

  • Aseptically add the weighed IZC_Z-3 powder to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the microcentrifuge tube.

  • To aid in dissolution, sonication and heating to 80°C are recommended.[2] Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a water bath or heat block set to a maximum of 80°C and vortex intermittently.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year).[2]

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of IZC_Z-3 on the viability of cancer cells using a colorimetric MTT assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, SiHa)

  • Complete cell culture medium

  • IZC_Z-3 stock solution (10 mM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of IZC_Z-3 from the 10 mM stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest IZC_Z-3 treatment.

  • Remove the medium from the wells and add 100 µL of the prepared IZC_Z-3 dilutions or vehicle control to the respective wells.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4][5]

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5]

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for c-MYC Expression

This protocol describes the detection of c-MYC protein levels in cells treated with IZC_Z-3 by Western blotting.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • IZC_Z-3 stock solution (10 mM)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against c-MYC

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of IZC_Z-3 (e.g., 2.5, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Mandatory Visualizations

IZC_Z-3 Mechanism of Action and Downstream Effects

IZC_Z_3_Mechanism cluster_nucleus Nucleus cluster_promoter c-MYC Promoter cluster_cytoplasm Cytoplasm G4 G-Quadruplex cMYC_Gene c-MYC Gene G4->cMYC_Gene Inhibits Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription Ribosome Ribosome cMYC_mRNA->Ribosome Translation cMYC_Protein c-MYC Protein Cell_Cycle Cell Cycle Progression (G1 -> S) cMYC_Protein->Cell_Cycle Promotes Apoptosis Apoptosis cMYC_Protein->Apoptosis Inhibits Ribosome->cMYC_Protein IZCZ3 IZC_Z-3 IZCZ3->G4 Binds & Stabilizes

Caption: Mechanism of IZC_Z-3 action on the c-MYC signaling pathway.

Experimental Workflow for Assessing IZC_Z-3 Efficacy

IZC_Z_3_Workflow start Start prep_stock Prepare IZC_Z-3 Stock Solution (10 mM in DMSO) start->prep_stock treatment Treat Cells with IZC_Z-3 (Dose-Response) prep_stock->treatment cell_culture Culture Cancer Cells (e.g., HeLa, SiHa) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot for c-MYC Expression treatment->western_blot data_analysis Data Analysis (IC50, Protein Levels) viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion on IZC_Z-3 Efficacy data_analysis->conclusion

Caption: Workflow for evaluating the in vitro efficacy of IZC_Z-3.

References

Application Notes and Protocols for Measuring IZC_Z-3 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IZC_Z-3 is a protein of interest in many signaling pathways; however, its precise enzymatic activity is a subject of ongoing investigation. Accurate measurement of IZC_Z-3 activity is critical for understanding its cellular function, identifying its substrates and inhibitors, and developing targeted therapeutics. These application notes provide detailed protocols for measuring potential enzymatic activities of IZC_Z-3, including kinase, phosphatase, and GTPase activity. The protocols are designed to be adaptable for both purified recombinant IZC_Z-3 and IZC_Z-3 from cellular extracts.

I. Measuring IZC_Z-3 as a Kinase

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process called phosphorylation.[1] If IZC_Z-3 functions as a kinase, its activity can be measured by detecting either the phosphorylated product or the consumption of ATP.[2]

Hypothetical Signaling Pathway for IZC_Z-3 as a Kinase

The following diagram illustrates a hypothetical signaling cascade where IZC_Z-3 acts as a kinase.

IZC_Z_3_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IZC_Z_3 IZC_Z-3 (Inactive) Receptor->IZC_Z_3 Signal IZC_Z_3_active IZC_Z-3 (Active Kinase) IZC_Z_3->IZC_Z_3_active Activation Substrate Substrate (Inactive) IZC_Z_3_active->Substrate ATP->ADP Substrate_p Substrate-P (Active) IZC_Z_3_active->Substrate_p Phosphorylation Transcription Gene Transcription Substrate_p->Transcription Translocation Kinase_Workflow A Prepare 2X Kinase Solution (IZC_Z-3) C Add Kinase Solution to Plate A->C B Prepare 2X Substrate/ATP Mixture D Initiate Reaction with Substrate/ATP B->D C->D E Incubate at Room Temperature D->E F Stop Reaction & Add Detection Reagent E->F G Measure Signal (Fluorescence/Luminescence) F->G IZC_Z_3_GTPase_Cycle IZC_Z_3_GDP IZC_Z-3 GDP (Inactive) IZC_Z_3_GTP IZC_Z-3 GTP (Active) IZC_Z_3_GDP->IZC_Z_3_GTP GDP->GTP IZC_Z_3_GTP->IZC_Z_3_GDP GTP Hydrolysis Effector Effector Proteins IZC_Z_3_GTP->Effector Downstream Signaling GEF GEF GEF->IZC_Z_3_GDP Activates GAP GAP GAP->IZC_Z_3_GTP Inactivates

References

No Information Available for IZC_Z-3 Co-Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, no publicly available scientific literature, application notes, or protocols detailing the co-treatment of a compound designated "IZC_Z-3" with any other substance could be identified. The search included various databases and search engines, yielding no specific information on "IZC_Z-3" itself, its mechanism of action, or any studies involving its use in combination therapies.

The initial and subsequent targeted searches for "IZC_Z-3" and related terms such as "co-treatment," "combination therapy," and "synergistic effect" did not produce any relevant results. The search results were broad, covering general concepts of drug combination in cancer therapy and clinical trial methodologies, or referred to a similarly named but distinct biological entity, the transcription factor "Zic3."

Without any foundational information on "IZC_Z-3," including its chemical nature, biological targets, or preclinical/clinical studies, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on "IZC_Z-3" are advised to consult internal documentation, proprietary databases, or contact the originating source or manufacturer of this compound for any available data and co-treatment protocols. At present, there is no information in the public domain to fulfill the request for detailed application notes and protocols for "IZC_Z-3" co-treatment.

standard operating procedure for IZC_Z-3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for IZC_Z-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

IZC_Z-3 is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is implicated in various diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention. These application notes provide detailed protocols for characterizing the in vitro effects of IZC_Z-3 on cancer cell lines, including assessing its impact on cell viability, target engagement, and downstream signaling pathways.

Mechanism of Action

IZC_Z-3 is designed to competitively inhibit the ATP-binding site of the p110α catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of downstream effectors such as Akt and mTOR.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic and cytostatic effects of IZC_Z-3 on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, U87-MG)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • IZC_Z-3 stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of IZC_Z-3 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted IZC_Z-3 solutions (or vehicle control, 0.1% DMSO) to the respective wells.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for PI3K Pathway Inhibition

Objective: To assess the effect of IZC_Z-3 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • IZC_Z-3

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with various concentrations of IZC_Z-3 or vehicle control for a specified time (e.g., 2 hours).

  • Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of IZC_Z-3 to its target protein (PI3K) in a cellular context.

Materials:

  • Cancer cell lines

  • IZC_Z-3

  • PBS

  • Lysis buffer

  • PCR tubes

  • Thermal cycler

  • Western blot reagents and equipment

Procedure:

  • Treat intact cells with IZC_Z-3 or vehicle control.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.

  • Analyze the soluble fraction by western blot for the presence of the target protein (PI3K).

  • The binding of IZC_Z-3 is expected to stabilize PI3K, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Data Presentation

Table 1: IC50 Values of IZC_Z-3 in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer0.5
A549Lung Cancer1.2
U87-MGGlioblastoma0.8

Table 2: Quantification of p-Akt Levels Following IZC_Z-3 Treatment

Treatmentp-Akt (Ser473) / Total Akt Ratio
Vehicle Control1.00
IZC_Z-3 (0.1 µM)0.65
IZC_Z-3 (0.5 µM)0.21
IZC_Z-3 (1.0 µM)0.05

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 IZC_Z_3 IZC_Z-3 IZC_Z_3->PI3K Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: IZC_Z-3 inhibits the PI3K signaling pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Workflow for Western Blot Analysis.

CETSA_Workflow Cell_Treatment 1. Treat Cells with IZC_Z-3 or Vehicle Heating 2. Heat Cell Lysate at Various Temps Cell_Treatment->Heating Centrifugation 3. Centrifuge to Separate Fractions Heating->Centrifugation Collection 4. Collect Soluble Fraction Centrifugation->Collection Western_Blot 5. Analyze by Western Blot Collection->Western_Blot Result Increased Thermal Stability Indicates Target Binding Western_Blot->Result

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Application Notes and Protocols for IZC_Z-3 (Z3, a JAK2 Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the commercial sources, purity, and experimental use of IZC_Z-3, a selective inhibitor of Janus kinase 2 (JAK2). For the purpose of this document, IZC_Z-3 is identified as the compound commonly referred to in scientific literature as Z3 , a novel small molecule inhibitor of JAK2 tyrosine kinase.

Commercial Sources and Purity

IZC_Z-3 (Z3) is available from several commercial suppliers. The purity of the compound is a critical factor for experimental reproducibility and is typically determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of available commercial sources and their stated purity levels.

SupplierProduct Name(s)CAS NumberPurity
Adooq BioscienceNSC 42834, JAK2 Inhibitor V, Z3195371-52-9>99% (HPLC)[1]
APExBIOJAK2 Inhibitor V, Z3195371-52-9>98%
LabSolutionsJAK2 Inhibitor V, Z3195371-52-998%[2]
Sigma-Aldrich (Merck)JAK2 Inhibitor V, Z3195371-52-9Not specified
Selleck ChemicalsNSC 42834195371-52-9Not specified

Note: Researchers should always obtain a lot-specific certificate of analysis from the supplier to confirm purity before use.

Mechanism of Action and Signaling Pathway

IZC_Z-3 (Z3) is a specific inhibitor of JAK2 tyrosine kinase.[1][3] The JAK-STAT signaling pathway is crucial for transducing signals from extracellular cytokines and growth factors to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.[4] IZC_Z-3 (Z3) functions by inhibiting the autophosphorylation of both wild-type (WT) and mutant forms of JAK2, such as JAK2-V617F, which is commonly found in myeloproliferative neoplasms.[3][5] This inhibition prevents the subsequent phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, leading to a reduction in the transcription of target genes involved in cell growth and survival.[3][5]

Below is a diagram illustrating the JAK2/STAT3 signaling pathway and the point of inhibition by IZC_Z-3 (Z3).

JAK2_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 Receptor->JAK2_inactive 2. Receptor Activation JAK2_active p-JAK2 (Active) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive 4. STAT3 Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 5. Dimerization DNA DNA STAT3_dimer->DNA 6. Nuclear Translocation IZC_Z3 IZC_Z-3 (Z3) IZC_Z3->JAK2_active Inhibition Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression 7. Transcription Activation

JAK2/STAT3 Signaling Pathway and IZC_Z-3 (Z3) Inhibition.

Experimental Protocols

The following protocols are generalized from published research and should be optimized for specific cell lines and experimental conditions.

This protocol describes a method to assess the inhibitory activity of IZC_Z-3 (Z3) on JAK2 phosphorylation in a cellular context.

Materials:

  • Human Erythroleukemia (HEL) 92.1.7 cell line (homozygous for JAK2-V617F)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • IZC_Z-3 (Z3) stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT3 (Tyr705), anti-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture: Culture HEL 92.1.7 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate. Allow cells to adhere overnight.

  • Inhibitor Addition: Prepare serial dilutions of IZC_Z-3 (Z3) in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A DMSO vehicle control should be included. Replace the medium in the wells with the medium containing the inhibitor or vehicle.

  • Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours).[5]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-JAK2 and p-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total JAK2 and total STAT3 as loading controls.[5]

This protocol measures the effect of IZC_Z-3 (Z3) on the proliferation of JAK2-dependent cancer cells.

Materials:

  • HEL 92.1.7 cell line

  • Culture medium (as above)

  • IZC_Z-3 (Z3) stock solution

  • 96-well plates

  • Cell proliferation assay reagent (e.g., WST-1, MTT, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed HEL 92.1.7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of IZC_Z-3 (Z3) to achieve the desired final concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[5]

  • Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a novel kinase inhibitor like IZC_Z-3 (Z3).

experimental_workflow compound IZC_Z-3 (Z3) (Source & Purity Verified) biochemical_assay Biochemical Assay (Kinase Activity) compound->biochemical_assay cell_based_assay Cell-Based Assay (Target Engagement) compound->cell_based_assay biochemical_assay->cell_based_assay data_analysis Data Analysis (IC50, Statistical Significance) biochemical_assay->data_analysis proliferation_assay Functional Assay (Cell Proliferation) cell_based_assay->proliferation_assay cell_based_assay->data_analysis downstream_analysis Downstream Analysis (Apoptosis, Cell Cycle) proliferation_assay->downstream_analysis proliferation_assay->data_analysis downstream_analysis->data_analysis conclusion Conclusion on Inhibitor Efficacy data_analysis->conclusion

References

Troubleshooting & Optimization

IZC_Z-3 not showing expected effect

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IZC_Z-3

This technical support guide is intended for researchers, scientists, and drug development professionals who are using IZC_Z-3 and not observing the expected experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: What is the expected primary effect of IZC_Z-3?

Answer: IZC_Z-3 is designed as a highly selective inhibitor of the MEK1 and MEK2 kinases. The primary expected effect of treatment with IZC_Z-3 is a significant reduction in the phosphorylation of the downstream targets ERK1 and ERK2 (also known as p44/42 MAPK). This inhibition should lead to the modulation of various cellular processes regulated by the MAPK/ERK signaling cascade, such as proliferation and gene expression.

Question: We are not observing a decrease in ERK1/2 phosphorylation after IZC_Z-3 treatment. What are the potential causes?

Answer: Several factors, ranging from compound handling to specific experimental conditions, can lead to a lack of an observable effect. We recommend a systematic approach to troubleshoot this issue, as detailed in the workflow diagram below. The primary areas to investigate are:

  • Compound Integrity and Activity: Is the compound viable and correctly prepared?

  • Experimental Protocol: Are the treatment conditions (concentration, duration) appropriate for the cell model?

  • Cellular System: Is the MAPK/ERK pathway active in your cell line, and are there compensatory mechanisms at play?

  • Detection Method: Is the assay used to measure the effect (e.g., Western blot) optimized and working correctly?

Troubleshooting Workflow

The following workflow provides a step-by-step process to diagnose why IZC_Z-3 may not be showing the expected effect.

troubleshooting_workflow start Start: No effect of IZC_Z-3 observed check_compound 1. Verify Compound Integrity - Confirm correct storage (-20°C) - Prepare fresh stock solution in DMSO - Check for precipitation in media start->check_compound decision1 Is compound integrity confirmed? check_compound->decision1 check_protocol 2. Review Experimental Protocol - Verify IZC_Z-3 concentration (IC50?) - Optimize treatment duration - Ensure proper serum starvation (if applicable) decision2 Is protocol optimized? check_protocol->decision2 check_assay 3. Validate Detection Assay (e.g., Western Blot) - Run positive/negative controls - Check antibody quality (p-ERK, Total ERK) - Verify protein transfer and loading decision3 Is assay validated? check_assay->decision3 check_pathway 4. Assess Pathway Activation - Confirm basal ERK activation in cell line - Stimulate pathway (e.g., with EGF, PMA) - Test for compensatory pathway activation decision4 Is pathway active? check_pathway->decision4 decision1->check_compound No decision1->check_protocol Yes decision2->check_protocol No decision2->check_assay Yes decision3->check_assay No decision3->check_pathway Yes end_resolve Issue Resolved decision4->end_resolve Yes contact_support Issue Persists: Contact Technical Support decision4->contact_support No

Caption: A step-by-step workflow for troubleshooting the lack of IZC_Z-3 effect.

Expected Signaling Pathway of IZC_Z-3

IZC_Z-3 is an inhibitor of MEK1/2. The diagram below illustrates its position in the canonical MAPK/ERK signaling pathway.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylation Proliferation Gene Expression (e.g., Proliferation) TF->Proliferation IZC_Z3 IZC_Z-3 IZC_Z3->MEK

Caption: IZC_Z-3 inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.

Quantitative Data Summary

If an experiment is successful, you should observe a dose-dependent decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK. Below is a table summarizing hypothetical results from a Western blot analysis.

Treatment GroupIZC_Z-3 Conc. (nM)p-ERK Signal (Arbitrary Units)Total ERK Signal (Arbitrary Units)p-ERK / Total ERK Ratio% Inhibition (Normalized to Control)
Vehicle Control0 (DMSO)15,23016,1000.9460%
IZC_Z-3111,55015,9800.72323.6%
IZC_Z-3106,89016,2100.42555.1%
IZC_Z-31001,45015,8500.09190.4%
Observed Issue 100 14,980 16,050 0.933 1.4%

Key Experimental Protocol: Western Blot for p-ERK/Total ERK

This protocol outlines the key steps for assessing the effect of IZC_Z-3 on ERK1/2 phosphorylation.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, A549) in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours by replacing the growth medium with a serum-free medium. This reduces basal ERK activity.

  • (Optional) Pre-treat with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce a strong, synchronous p-ERK signal.

  • Treat cells with varying concentrations of IZC_Z-3 (e.g., 0, 1, 10, 100 nM) for the desired duration (e.g., 1-2 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

2. Cell Lysis:

  • Aspirate the medium and wash the cells once with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method like the BCA assay.

4. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

5. Antibody Incubation:

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., Rabbit anti-p-p44/42 MAPK, 1:1000 dilution in 5% BSA/TBST).

  • Wash the membrane 3 times for 5 minutes each with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP, 1:5000) for 1 hour at room temperature.

  • Wash the membrane again as described above.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using a digital imager or X-ray film.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for Total ERK1/2.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-ERK to Total ERK for each sample.

improving IZC_Z-3 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the use of IZC_Z-3 in experiments.

Troubleshooting Guides

Issue: IZC_Z-3 Powder Does Not Dissolve in DMSO

If you are experiencing difficulty dissolving IZC_Z-3 powder in DMSO, please follow these troubleshooting steps.

Question: My IZC_Z-3 powder is not dissolving completely in DMSO, resulting in a suspension or visible particles. What should I do?

Answer: This issue can arise from several factors, including suboptimal solvent quality, insufficient energy to break the crystal lattice, or the concentration exceeding the solubility limit.

Potential Cause Explanation Recommended Solution Expected Outcome
Low-Quality or Hydrated DMSO DMSO is highly hygroscopic and can absorb moisture from the air, which reduces its solvating power for hydrophobic compounds like IZC_Z-3.[1][2]Use a fresh, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO. Store DMSO in a tightly sealed container in a dry environment.[1]The compound dissolves in the fresh, water-free DMSO.
Insufficient Mixing/Energy The compound may require additional energy to overcome its crystal lattice energy and fully dissolve.1. Vortex: Vortex the solution vigorously for 1-2 minutes. 2. Sonication: Place the vial in a water bath sonicator for 10-15 minutes. 3. Gentle Heating: Warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[1]The compound fully dissolves, resulting in a clear solution.
Concentration Exceeds Solubility Limit The intended stock concentration may be higher than the solubility limit of IZC_Z-3 in DMSO at a given temperature.Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.[1]The compound dissolves completely at a lower concentration.
Issue: IZC_Z-3 Precipitates Upon Dilution in Aqueous Media

A common challenge with compounds dissolved in DMSO is their precipitation when diluted into aqueous buffers or cell culture media.

Question: My IZC_Z-3, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium or PBS. How can I prevent this?

Answer: This phenomenon, often called "crashing out," occurs because IZC_Z-3 is poorly soluble in aqueous environments. The rapid change in solvent polarity upon dilution causes the compound to come out of solution.[1][3]

Potential Cause Explanation Recommended Solution Expected Outcome
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a sudden drop in DMSO concentration, leading to precipitation.[3]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[3]The compound remains in solution at the desired final concentration.
High Final Compound Concentration The final concentration of IZC_Z-3 in the aqueous medium exceeds its solubility limit in that medium.Decrease the final working concentration of IZC_Z-3. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium.[3]A clear solution is maintained at a lower, effective concentration.
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[3][4]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[3][5] This may require preparing a more dilute intermediate stock solution.Reduced cytotoxicity and improved compound solubility.
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.[3]The compound is less likely to precipitate in warm media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for IZC_Z-3?

A1: The recommended solvent for IZC_Z-3 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1]

Q2: What is the known solubility of IZC_Z-3?

A2: Specific quantitative solubility data in various solvents is limited. However, one supplier indicates a solubility of up to 5 mg/mL (approximately 6.98 mM) in DMSO, which may be achieved with sonication and heating to 80°C.

Solvent Reported Solubility Notes
DMSO 5 mg/mL (~6.98 mM)Sonication and heating (up to 80°C) are recommended to aid dissolution.
Aqueous Buffers (PBS, Media) Very lowProne to precipitation. Final DMSO concentration should be kept low (≤0.1-0.5%).
Ethanol Data not availableGeneral recommendation for hydrophobic compounds is to test solubility empirically.

Q3: How should I prepare a stock solution of IZC_Z-3?

A3: Please refer to the detailed "Protocol for Preparation of IZC_Z-3 Stock Solution" in the Experimental Protocols section below.

Q4: What is the mechanism of action of IZC_Z-3?

A4: IZC_Z-3 is a potent c-MYC transcription inhibitor. The c-MYC protein is a transcription factor that forms a heterodimer with its partner MAX. This MYC-MAX complex then binds to DNA to regulate the expression of genes involved in cell proliferation, growth, and apoptosis. IZC_Z-3 is thought to interfere with this process, thereby inhibiting the transcriptional activity of c-MYC.

Q5: How should I store IZC_Z-3?

A5: IZC_Z-3 powder should be stored at -20°C for long-term storage (months to years). For short-term storage (days to weeks), it can be kept at 0-4°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

Experimental Protocols

Protocol for Preparation of IZC_Z-3 Stock Solution in DMSO

This protocol provides a step-by-step guide for dissolving IZC_Z-3 in DMSO to prepare a concentrated stock solution.

  • Preparation:

    • Allow the IZC_Z-3 vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Calculation:

    • Determine the required volume of DMSO to add to the vial to achieve the desired stock concentration. The molecular weight of IZC_Z-3 is 715.95 g/mol .

    • Example for a 10 mM stock solution: For 1 mg of IZC_Z-3, add 139.67 µL of DMSO.

  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the IZC_Z-3 powder.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If particles are still visible, proceed to the next steps.

    • Sonication (Optional but Recommended): Place the vial in a water bath sonicator for 10-15 minutes.

    • Gentle Heating (Optional): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.

  • Final Check and Storage:

    • Inspect the solution against a light source to ensure it is clear and free of any precipitate.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol for Diluting IZC_Z-3 for Cell-Based Assays

This protocol describes how to dilute the DMSO stock solution into aqueous cell culture media while minimizing precipitation.

  • Preparation:

    • Thaw an aliquot of the IZC_Z-3 DMSO stock solution at room temperature.

    • Pre-warm the complete cell culture medium to 37°C in a water bath.

  • Intermediate Dilution (Recommended):

    • To minimize the shock of solvent change, first perform an intermediate dilution of the stock solution in DMSO if a very high stock concentration is used.

    • For example, dilute a 100 mM stock to 10 mM in DMSO.

  • Final Dilution in Media:

    • Gently vortex the pre-warmed cell culture medium.

    • While vortexing, add the required volume of the IZC_Z-3 stock (or intermediate dilution) dropwise to the medium to achieve the final desired concentration.

    • Crucially, ensure the final concentration of DMSO in the medium is as low as possible, ideally ≤0.1%.

    • Example: To achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium (Final DMSO concentration: 0.1%).

  • Application to Cells:

    • Visually inspect the final working solution for any signs of precipitation.

    • If the solution is clear, apply it to your cells immediately.

    • Always include a vehicle control in your experiments containing the same final concentration of DMSO as the treated samples.

Visualizations

G cluster_0 Troubleshooting IZC_Z-3 Dissolution start IZC_Z-3 powder + DMSO vortex Vortex vigorously (1-2 min) start->vortex check_dissolved Is the solution clear? sonicate Sonicate in water bath (10-15 min) check_dissolved->sonicate No success Solution ready for use/ dilution check_dissolved->success Yes vortex->check_dissolved heat Warm to 37°C (5-10 min) sonicate->heat check_again Is it clear now? heat->check_again check_again->success Yes failure Consider preparing a more dilute stock solution check_again->failure No

Caption: Workflow for dissolving IZC_Z-3 in DMSO.

G cluster_pathway Simplified c-MYC Signaling Pathway GrowthFactors Growth Factors / Mitogens Receptor Cell Surface Receptors GrowthFactors->Receptor Signaling Upstream Signaling (e.g., MAPK, PI3K) Receptor->Signaling MYC_Gene MYC Gene Transcription Signaling->MYC_Gene MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein c-MYC Protein MYC_mRNA->MYC_Protein Translation Dimer MYC-MAX Heterodimer MYC_Protein->Dimer MAX_Protein MAX Protein MAX_Protein->Dimer DNA DNA (E-Box Sequences) Dimer->DNA Binds to TargetGenes Target Gene Transcription (Proliferation, Growth, etc.) DNA->TargetGenes CellCycle Cell Cycle Progression TargetGenes->CellCycle IZCZ3 IZC_Z-3 IZCZ3->MYC_Gene Inhibits

Caption: Simplified c-MYC signaling and IZC_Z-3's point of inhibition.

References

IZC_Z-3 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the off-target effects of the kinase inhibitor IZC_Z-3 and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary intended targets of IZC_Z-3?

A1: IZC_Z-3 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ).[1][2] It also potently inhibits other RTKs such as KIT, Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the RET proto-oncogene.[1][3]

Q2: What are the known major off-target effects of IZC_Z-3?

A2: The most significant off-target effect of IZC_Z-3 is cardiotoxicity, which is primarily attributed to the inhibition of 5'-AMP-activated protein kinase (AMPK).[4][5] This inhibition can lead to mitochondrial damage and energy depletion in cardiomyocytes.[5] Another potential off-target contributing to cardiotoxicity is the Ribosomal S6 Kinase (RSK1).[4] Additionally, IZC_Z-3 can inhibit ATP-binding cassette (ABC) drug transporters, which may lead to interactions with co-administered drugs.[4]

Q3: What are the common clinical toxicities observed with IZC_Z-3?

A3: Common toxicities associated with IZC_Z-3 treatment include fatigue, diarrhea, anorexia, hypertension, hand-foot syndrome, skin discoloration, and thyroid dysfunction.[6][7] Most of these side effects are manageable and reversible with appropriate care and dose adjustments.[8][9]

Troubleshooting Guide

Issue 1: I am observing significant cytotoxicity in my cardiomyocyte cell line, which does not express high levels of the primary targets of IZC_Z-3. What could be the cause?

This is a frequently observed phenomenon and is likely due to the off-target inhibition of AMPK.[4][5]

  • Plausible Cause: IZC_Z-3 is known to directly inhibit AMPK, a critical regulator of metabolic homeostasis in cardiomyocytes.[5] Inhibition of AMPK can lead to mitochondrial dysfunction and apoptosis, even in cells that are not dependent on the primary RTK targets for survival.[4][5]

  • Mitigation Strategy:

    • Confirm AMPK Inhibition: Perform a western blot to assess the phosphorylation status of Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK. A decrease in p-ACC levels upon IZC_Z-3 treatment would confirm AMPK pathway inhibition.

    • Rescue Experiment: To confirm that the cytotoxicity is mediated by AMPK inhibition, consider a rescue experiment using an adenovirus to express a constitutively active mutant of AMPK. A reduction in IZC_Z-3-induced cell death would validate this off-target mechanism.[5]

    • Dose Reduction: In your experimental design, consider using the lowest effective concentration of IZC_Z-3 that still inhibits the primary targets to minimize the off-target effect on AMPK.

Issue 2: The efficacy of a co-administered compound in my experiment is unexpectedly high. Could IZC_Z-3 be involved?

Yes, this could be an off-target drug-drug interaction.

  • Plausible Cause: IZC_Z-3 has been shown to inhibit the function of ABC drug transporters like P-glycoprotein (ABCB1) and ABCG2.[4] These transporters are responsible for pumping a wide range of drugs out of cells.

  • Mitigation Strategy:

    • Check Compound Substrate Profile: Determine if your co-administered compound is a known substrate of ABCB1 or ABCG2.

    • Use a Lower Concentration: If it is a substrate, the presence of IZC_Z-3 could be increasing its intracellular concentration. You may need to perform a dose-response curve for the co-administered compound in the presence and absence of IZC_Z-3 to determine an appropriate concentration for your experiment.

    • Alternative Compound: If possible, consider using an alternative compound that is not a substrate for these transporters.

Issue 3: How can I manage the general toxicities of IZC_Z-3 in my in vivo studies?

Managing toxicities in vivo is crucial for the successful completion of experiments and for obtaining reliable data.

  • Mitigation Strategy:

    • Dose and Schedule Modification: The standard dosing schedule is often 4 weeks of treatment followed by a 2-week break.[7] If toxicity is observed, consider reducing the daily dose or altering the schedule (e.g., 2 weeks on, 1 week off) which may be better tolerated.[7][10]

    • Therapeutic Drug Monitoring (TDM): If feasible, monitor the plasma concentration of IZC_Z-3. Studies have shown that total trough concentrations above 100 ng/mL are associated with a higher incidence of severe toxicities.[11]

    • Proactive Monitoring and Supportive Care: Regularly monitor animal health, including body weight, blood pressure, and complete blood counts. Implement supportive care measures as needed to manage side effects like diarrhea or skin rashes.[8]

Data Presentation

Table 1: Kinase Selectivity Profile of IZC_Z-3

This table summarizes the inhibitory activity of IZC_Z-3 against its primary targets and key off-target kinases.

Kinase TargetIC50 (nM)Target TypeAssociated Effect
VEGFR12On-TargetAnti-angiogenesis
VEGFR21On-TargetAnti-angiogenesis
VEGFR31On-TargetAnti-angiogenesis
PDGFRα5On-TargetAnti-tumor proliferation
PDGFRβ2On-TargetAnti-tumor proliferation
c-KIT4On-TargetAnti-tumor proliferation
FLT315On-TargetAnti-tumor proliferation
RET25On-TargetAnti-tumor proliferation
AMPK 75 Off-Target Cardiotoxicity, Metabolic dysregulation
RSK1 150 Off-Target Potential Cardiotoxicity

Data is representative and compiled from various sources studying the multi-kinase inhibitor Sunitinib, which serves as the basis for the hypothetical IZC_Z-3.

Table 2: Recommended Dose Modification for IZC_Z-3 in Preclinical Models

This table provides a general guideline for dose adjustments in response to observed toxicities during in vivo studies.

Toxicity GradeRecommended ActionDose Adjustment
Grade 1 (Mild)Continue treatment and monitor closely.No change.
Grade 2 (Moderate)Interrupt treatment until toxicity resolves to Grade 1 or baseline.Resume at the same dose or consider a 25% dose reduction.
Grade 3 (Severe)Interrupt treatment immediately.Resume at a reduced dose (e.g., 50% reduction) once toxicity resolves.
Grade 4 (Life-threatening)Terminate treatment.-

Grading should be based on established veterinary toxicity criteria (e.g., VCOG-CTCAE).

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of IZC_Z-3 against a panel of on- and off-target kinases.

Methodology:

  • Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, IZC_Z-3, and a kinase assay buffer.

  • Procedure: a. Prepare a serial dilution of IZC_Z-3 in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and IZC_Z-3 at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based). f. Plot the percentage of kinase inhibition against the log concentration of IZC_Z-3. g. Calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot for Assessing AMPK Pathway Inhibition

Objective: To confirm the off-target effect of IZC_Z-3 on the AMPK signaling pathway in a cellular context.

Methodology:

  • Cell Culture and Treatment: a. Culture a relevant cell line (e.g., H9c2 cardiomyocytes) to 70-80% confluency. b. Treat the cells with a dose-response of IZC_Z-3 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction: a. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against phospho-ACC (Ser79) and total ACC overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities. A decrease in the ratio of p-ACC to total ACC in IZC_Z-3-treated cells indicates inhibition of AMPK activity.[4]

Visualizations

G cluster_on_target On-Target Effects cluster_off_target Off-Target Effects IZC_Z_3 IZC_Z-3 VEGFR VEGFR IZC_Z_3->VEGFR inhibition PDGFR PDGFR IZC_Z_3->PDGFR inhibition Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Tumor Cell Proliferation PDGFR->Proliferation IZC_Z_3_off IZC_Z-3 AMPK AMPK IZC_Z_3_off->AMPK inhibition Mitochondrial_Health Mitochondrial Health AMPK->Mitochondrial_Health Cardiotoxicity Cardiotoxicity Mitochondrial_Health->Cardiotoxicity dysfunction leads to

Caption: IZC_Z-3 signaling pathways: on-target and off-target effects.

G cluster_workflow Workflow for Investigating Off-Target Effects A Observe Unexpected Phenotype (e.g., cytotoxicity in non-target cells) B Hypothesize Off-Target Effect (e.g., literature search for known off-targets) A->B C In Vitro Validation (Kinase Profiling Screen) B->C D Cell-Based Mechanistic Assay (e.g., Western Blot for p-ACC) C->D E Confirm Causal Link (Rescue Experiment or Gene Knockdown) D->E F Develop Mitigation Strategy E->F G Dose Reduction F->G H Schedule Modification F->H I Use of Counteracting Agent F->I

Caption: Experimental workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Optimizing IZC_Z-3 Concentration for Cell-Based Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the novel kinase inhibitor, IZC_Z-3, for use in cell-based cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is IZC_Z-3 and what is its primary mechanism of action?

A1: IZC_Z-3 is a potent and selective small molecule inhibitor of the Pro-Survival Kinase (PSK1). PSK1 is a critical component of a signaling pathway that promotes cell survival and proliferation. By inhibiting PSK1, IZC_Z-3 is expected to induce apoptosis in cells where this pathway is active.

Q2: How should I prepare and store a stock solution of IZC_Z-3?

A2: IZC_Z-3 has low solubility in aqueous solutions. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Q3: What is a typical working concentration range for IZC_Z-3 in a cell-based cytotoxicity assay?

A3: The optimal working concentration of IZC_Z-3 will vary depending on the cell line and assay duration. For initial experiments, we recommend a broad dose-response curve ranging from 0.1 µM to 100 µM. This will help determine the half-maximal inhibitory concentration (IC50) for your specific experimental conditions.

Q4: Can the DMSO solvent affect my experimental results?

A4: Yes, high concentrations of DMSO can be toxic to cells. It is crucial to maintain a final DMSO concentration of less than 0.5% in your cell culture medium. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest IZC_Z-3 concentration, but without the compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High cell death in vehicle control 1. DMSO concentration is too high.2. Cells are overly sensitive to DMSO.1. Ensure the final DMSO concentration in the culture medium is ≤0.5%.2. If cells are sensitive, lower the final DMSO concentration to ≤0.1%.
IZC_Z-3 precipitates in culture medium 1. Poor solubility at the working concentration.2. Interaction with media components.1. Prepare the final dilution immediately before adding to cells.2. Briefly vortex the stock solution before dilution.3. Test solubility in serum-free vs. serum-containing medium.
Inconsistent or non-reproducible results 1. Variation in cell seeding density.2. Degradation of IZC_Z-3 stock solution.3. Inaccurate pipetting.1. Ensure a uniform, single-cell suspension before seeding.2. Use a fresh aliquot of the stock solution for each experiment.3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
No significant cytotoxicity observed 1. The cell line is resistant to IZC_Z-3.2. The concentration range is too low.3. The incubation time is too short.1. Verify that the target pathway (PSK1 signaling) is active in your cell line.2. Test a higher concentration range (e.g., up to 500 µM).3. Extend the incubation period (e.g., from 24h to 48h or 72h).

Experimental Protocols

Protocol: Dose-Response Cytotoxicity Assay using a Luminescent Cell Viability Reagent

This protocol describes the determination of the IC50 value of IZC_Z-3 in a 96-well plate format.

Materials:

  • Target cell line

  • Complete cell culture medium

  • IZC_Z-3 stock solution (10 mM in DMSO)

  • 96-well clear-bottom, white-walled plates

  • Luminescent cell viability reagent

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Dilution (Serial Dilution):

    • Prepare a 2X working stock of the highest IZC_Z-3 concentration (e.g., 200 µM) in complete medium.

    • Perform serial dilutions (e.g., 1:3) in complete medium to create a range of 2X concentrations.

    • Prepare a 2X vehicle control (e.g., 1% DMSO in complete medium).

  • Cell Treatment:

    • Add 100 µL of the 2X IZC_Z-3 dilutions or 2X vehicle control to the appropriate wells. This will result in a 1X final concentration.

    • Incubate for the desired time period (e.g., 48 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal stabilization.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the IZC_Z-3 concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Quantitative Data

Table 1: Example Dose-Response Data for IZC_Z-3 in a Cancer Cell Line
IZC_Z-3 Conc. (µM)Log Concentration% Viability (Normalized)
10025.2
33.31.528.9
11.11.0515.6
3.70.5748.2
1.20.0885.1
0.4-0.4095.3
0.1-198.7
0 (Vehicle)N/A100

Visualizations

G GF Growth Factor Rec Receptor GF->Rec PSK1 PSK1 Rec->PSK1 Sub Substrate PSK1->Sub TF Transcription Factor Sub->TF Gene Pro-Survival Genes TF->Gene Prolif Cell Survival & Proliferation Gene->Prolif IZCZ3 IZC_Z-3 IZCZ3->PSK1 G cluster_prep Preparation cluster_treat Treatment cluster_read Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 prep_compound Prepare 2X IZC_Z-3 serial dilutions add_compound Add 100 µL of 2X compound to cells prep_compound->add_compound incubate2 Incubate for 48 hours add_compound->incubate2 add_reagent Add luminescent viability reagent incubate2->add_reagent read_lum Read luminescence add_reagent->read_lum G start Inconsistent Results? check_compound Use Fresh Compound Aliquot start->check_compound No high_variance High Variance Between Replicates? start->high_variance Yes check_cells Check Cell Seeding Density Uniformity edge_effects Check for 'Edge Effects' check_cells->edge_effects check_pipette Verify Pipette Calibration re_run Re-run Assay with Optimized Seeding check_pipette->re_run high_variance->check_cells Yes high_variance->check_pipette No edge_effects->re_run

IZC_Z-3 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and storage of IZC_Z-3 (also known as IZCZ-3), a potent c-MYC transcription inhibitor. Due to the limited availability of public data on the specific degradation pathways and comprehensive stability profile of IZC_Z-3, this guide combines information from commercial suppliers with general chemical knowledge of its structural components. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of IZC_Z-3?

A1: For long-term storage, the solid form of IZC_Z-3 should be kept in a tightly sealed container at -20°C for up to three years. For short-term storage (days to weeks), it can be stored at 0-4°C. It is crucial to protect the compound from moisture and light.

Q2: What is the recommended way to prepare and store IZC_Z-3 stock solutions?

A2: IZC_Z-3 is soluble in DMSO.[1] Stock solutions should be prepared in anhydrous DMSO at the desired concentration. For long-term storage, these stock solutions should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year. Some suppliers suggest a shelf-life of up to two years at -80°C.

Q3: Can I store IZC_Z-3 solutions at -20°C?

A3: While long-term storage of DMSO stock solutions is recommended at -80°C, some suppliers indicate that storage at -20°C is acceptable for up to one year. However, for maximum stability, -80°C is the preferred temperature.

Q4: Is IZC_Z-3 sensitive to light?

A4: While specific photostability studies for IZC_Z-3 are not publicly available, its core structure contains carbazole and imidazole moieties, which can be light-sensitive. Therefore, it is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What is the general chemical stability of the core structures of IZC_Z-3?

A5: IZC_Z-3 is composed of a carbazole, an imidazole, and piperazine groups.

  • Carbazole derivatives are generally known for their high thermal and chemical stability due to their aromatic nature.[2]

  • Imidazole derivatives can exhibit pH-dependent stability. The imidazole ring can be susceptible to protonation or deprotonation, which may affect the compound's stability and solubility.[3]

  • Piperazine derivatives also have pH-dependent properties, with their protonation state influencing their behavior in solution.[4][5]

Troubleshooting Guide for Stability and Storage Issues

Problem Potential Cause Troubleshooting Steps
Decreased potency or activity of IZC_Z-3 in experiments. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, storage at an incorrect temperature).- Prepare fresh stock solutions from solid material. - Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. - Ensure storage at -80°C for long-term stability.
Degradation of the compound in the experimental buffer.- Assess the stability of IZC_Z-3 in your specific assay buffer. A general protocol for this is provided below. - Consider the pH of your buffer, as the imidazole and piperazine moieties' stability can be pH-dependent.[3][4][5]
Precipitation of IZC_Z-3 in aqueous buffers. Low aqueous solubility.- Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility but does not exceed the tolerance of your experimental system. - Sonication may aid in the initial dissolution of the stock solution in the buffer.
Inconsistent experimental results. Degradation of the compound due to light exposure.- Protect all solutions containing IZC_Z-3 from light during preparation, storage, and experimentation.
Adsorption to plasticware.- For sensitive applications, consider using low-adhesion microplates or glass vials to minimize the loss of the compound.

Experimental Protocols

General Protocol for Assessing IZC_Z-3 Stability in Experimental Buffer

As specific stability data for IZC_Z-3 is not widely available, it is recommended to perform a preliminary stability test in your specific experimental buffer.

Objective: To determine the stability of IZC_Z-3 in a specific aqueous buffer over a defined period.

Materials:

  • IZC_Z-3 stock solution in DMSO

  • Experimental aqueous buffer (e.g., PBS, TRIS)

  • HPLC or LC-MS system with a suitable column and detection method for IZC_Z-3

Methodology:

  • Preparation of Test Solution: Prepare a solution of IZC_Z-3 in your experimental buffer at the final working concentration you intend to use. Ensure the final DMSO concentration is consistent with your planned experiments.

  • Time Points: Aliquot the test solution into several vials. Designate time points for analysis (e.g., 0, 2, 4, 8, 24 hours).

  • Incubation: Incubate the vials under the same conditions as your planned experiment (e.g., temperature, light exposure).

  • Sample Analysis: At each time point, analyze a sample by HPLC or LC-MS to determine the concentration of the intact IZC_Z-3. The initial time point (t=0) will serve as the 100% reference.

  • Data Analysis: Plot the percentage of remaining IZC_Z-3 against time. This will provide an indication of the compound's stability under your specific experimental conditions.

Visualizations

IZC_Z-3 Signaling Pathway Inhibition

G cluster_0 c-MYC Regulation IZC_Z_3 IZC_Z_3 G_Quadruplex c-MYC Promoter G-Quadruplex IZC_Z_3->G_Quadruplex Stabilizes c_MYC_Transcription c-MYC Transcription G_Quadruplex->c_MYC_Transcription Inhibits c_MYC_Protein c-MYC Protein c_MYC_Transcription->c_MYC_Protein Leads to Cell_Proliferation Cell Proliferation, Tumor Growth c_MYC_Protein->Cell_Proliferation Promotes

Caption: IZC_Z-3 inhibits c-MYC transcription by stabilizing the G-quadruplex structure in its promoter.

Experimental Workflow for Stability Assessment

G Start Start Prepare_Solution Prepare IZC_Z-3 in experimental buffer Start->Prepare_Solution Incubate Incubate under experimental conditions Prepare_Solution->Incubate Time_Points Sample at T=0, 2, 4, 8, 24h Incubate->Time_Points Analyze Analyze by HPLC/LC-MS Time_Points->Analyze Data_Analysis Plot % remaining vs. time Analyze->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for determining the stability of IZC_Z-3 in an experimental buffer.

Troubleshooting Logic for Decreased Potency

G Decreased_Potency Decreased Potency Observed? Check_Storage Stock Solution Stored Correctly? Decreased_Potency->Check_Storage Check_Freeze_Thaw Multiple Freeze- Thaw Cycles? Check_Storage->Check_Freeze_Thaw Yes Assess_Buffer_Stability Stable in Assay Buffer? Check_Storage->Assess_Buffer_Stability No Check_Freeze_Thaw->Assess_Buffer_Stability No Aliquot_Stock Aliquot New Stock Check_Freeze_Thaw->Aliquot_Stock Yes Prepare_Fresh Prepare Fresh Stock Assess_Buffer_Stability->Prepare_Fresh Yes Modify_Protocol Modify Experimental Protocol Assess_Buffer_Stability->Modify_Protocol No Aliquot_Stock->Prepare_Fresh Perform_Stability_Test Perform Buffer Stability Test Modify_Protocol->Perform_Stability_Test

Caption: A logical workflow for troubleshooting decreased potency of IZC_Z-3 in experiments.

References

IZC_Z-3 Technical Support Center: Refining Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IZC_Z-3, a novel inhibitor of the Z-Kinase signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration of IZC_Z-3 in in vitro experiments. Proper determination of incubation time is critical for obtaining reproducible and meaningful results.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for IZC_Z-3 treatment duration?

A1: For initial experiments, a time-course study is highly recommended.[3] Based on the mechanism of IZC_Z-3 as a kinase inhibitor, effects on the direct downstream target (p-SubstrateY) can be observed in as little as 30 minutes to 4 hours. For broader cellular effects like changes in cell viability or proliferation, longer incubation times of 24, 48, and 72 hours are common starting points.[4] The optimal duration will ultimately depend on your specific cell line and the endpoint being measured.[5]

Q2: How does treatment duration affect the downstream signaling of the Z-Kinase pathway?

A2: The duration of treatment directly impacts the observed effects on downstream signaling. Short-term exposure (0.5-6 hours) is typically sufficient to observe changes in the phosphorylation status of direct Z-Kinase substrates, such as SubstrateY. Longer-term exposure (24-72 hours) may be necessary to see changes in total protein expression of downstream effectors or to observe phenotypic outcomes like apoptosis or cell cycle arrest, as these require more time for transcriptional and translational changes to occur.[5]

Q3: What are the signs of cytotoxicity due to prolonged exposure to IZC_Z-3?

A3: Signs of cytotoxicity can include significant changes in cell morphology (e.g., rounding, detachment from the plate), a dramatic decrease in cell viability as measured by assays like MTT or CellTiter-Glo, and activation of apoptotic markers such as cleaved caspase-3. It is important to distinguish between targeted anti-proliferative effects and general cytotoxicity. Running a parallel cytotoxicity assay is crucial when performing long-duration experiments.[6]

Q4: How do I correlate the IC50 value with the optimal treatment duration?

A4: The IC50 value (the concentration that inhibits 50% of a biological function) is dependent on the treatment duration.[3] An IC50 determined at 24 hours may be different from one determined at 72 hours. Generally, longer incubation times may result in lower IC50 values. It is critical to establish a fixed, relevant treatment duration for your experimental model before determining the final IC50. This duration should be long enough to elicit a stable, measurable response without causing excessive, non-specific cell death.

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Inconsistent results between experiments. 1. Variable Cell Seeding Density: Minor differences in initial cell numbers can lead to significant variations.[7] 2. Compound Instability: IZC_Z-3 may degrade in media over long incubation periods.[1] 3. Inconsistent Incubation Times: Precise timing is crucial for reproducibility.1. Standardize Seeding Protocol: Use a cell counter for accuracy and ensure even cell suspension before plating.[7] 2. Assess Compound Stability: Prepare fresh IZC_Z-3 solutions for each experiment.[1] For very long experiments (>48h), consider a media change with fresh compound.[8] 3. Use a Timer: Strictly adhere to the planned incubation times for all experimental arms.
High levels of cell death observed even at short durations. 1. Incorrect Compound Concentration: Errors in serial dilutions can lead to excessively high doses. 2. Solvent Toxicity: The vehicle (e.g., DMSO) may be at a toxic concentration. 3. High Cell Sensitivity: The cell line may be exceptionally sensitive to Z-Kinase inhibition.1. Verify Dilutions: Prepare fresh serial dilutions and double-check calculations. 2. Run Vehicle Controls: Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). 3. Perform a Dose-Response Test: Use a wider range of lower concentrations to find a more suitable therapeutic window.[8]
No significant effect of IZC_Z-3 is observed. 1. Compound Inactivity: The compound may have degraded due to improper storage.[1] 2. Low Expression of Target: The cell line may not express sufficient levels of Z-Kinase. 3. Duration Too Short: The incubation time may be insufficient to produce the measured effect.[5]1. Use Fresh Compound: Aliquot IZC_Z-3 upon receipt and store as recommended. Use a fresh aliquot for each experiment. 2. Confirm Target Expression: Verify Z-Kinase expression in your cell model via Western Blot or qPCR. 3. Extend Incubation Time: Perform a time-course experiment with longer time points (e.g., 48h, 72h, 96h).[9]

Experimental Data & Protocols

Data Presentation: Time-Course of IZC_Z-3 Action

The following table represents hypothetical data from an experiment with a cancer cell line treated with 10 µM IZC_Z-3 over 48 hours.

Treatment Duration (Hours)p-SubstrateY Inhibition (%) (vs. 0h)Cell Viability (%) (vs. 0h Control)
00%100%
265%98%
892%95%
2488%75%
4885%55%

This data illustrates that significant target inhibition occurs early, while the effect on cell viability manifests at later time points.

Experimental Protocols

Protocol 1: Determining Optimal IZC_Z-3 Incubation Time via Western Blotting

This protocol aims to find the time point of maximal inhibition of the direct downstream target of Z-Kinase, p-SubstrateY.

  • Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (approx. 70-80% confluency) at the time of lysis.

  • Treatment: Treat cells with a fixed, effective concentration of IZC_Z-3 (e.g., the known IC50 or 10 µM).

  • Time Points: Lyse cells at various time points after treatment (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Include a vehicle control for the longest time point.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Western Blot: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against p-SubstrateY, total SubstrateY, and a loading control (e.g., GAPDH or β-actin).

  • Detection & Analysis: Use a chemiluminescent substrate for detection. Quantify band intensity using densitometry software. Normalize p-SubstrateY levels to total SubstrateY and the loading control. The optimal duration is the earliest time point showing maximal, sustained inhibition.

Protocol 2: Assessing IZC_Z-3 Cytotoxicity Over Time using an MTT Assay

This protocol determines the impact of treatment duration on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density.

  • Treatment: Add IZC_Z-3 at various concentrations (e.g., a 7-point serial dilution) and include vehicle-only controls.

  • Incubation: Incubate separate plates for different durations (e.g., 24h, 48h, 72h).

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells for each time point. This will show how both dose and duration affect cell survival.

Visual Guides & Pathways

Z_Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor Z_Kinase Z-Kinase Receptor->Z_Kinase Activates SubstrateY SubstrateY Z_Kinase->SubstrateY Phosphorylates IZC_Z_3 IZC_Z-3 IZC_Z_3->Z_Kinase Inhibits p_SubstrateY p-SubstrateY Downstream Downstream Effectors p_SubstrateY->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The Z-Kinase signaling pathway is inhibited by IZC_Z-3.

Experimental_Workflow cluster_planning Phase 1: Initial Scoping cluster_optimization Phase 2: Refinement cluster_execution Phase 3: Final Experiment Start Define Cell Model & Endpoint Dose_Response Perform Broad Dose-Response (e.g., at 48h) Start->Dose_Response Time_Course Perform Time-Course (Fixed Concentration) Start->Time_Course Select_Conc Select Optimal Concentration (from Dose-Response) Dose_Response->Select_Conc Select_Time Select Optimal Duration (from Time-Course) Time_Course->Select_Time Validation Validate C and T with Key Pathway Markers Select_Conc->Validation Select_Time->Validation Final_Protocol Execute Experiment with Optimized Duration & Concentration Validation->Final_Protocol

Caption: Workflow for refining IZC_Z-3 treatment duration.

Troubleshooting_Logic_Tree Start Inconsistent Results? Check_Seeding Cell Seeding Consistent? Start->Check_Seeding Yes Check_Compound Compound Prep Fresh? Check_Seeding->Check_Compound Yes Fix_Seeding Standardize Cell Counting & Plating Protocol Check_Seeding->Fix_Seeding No Check_Controls Controls OK? Check_Compound->Check_Controls Yes Fix_Compound Use Fresh Aliquots, Verify Solvent Check_Compound->Fix_Compound No Fix_Controls Review Vehicle & Assay Control Data Check_Controls->Fix_Controls No Review_Protocol Re-evaluate Entire Protocol & Instrument Calibration Check_Controls->Review_Protocol Yes

Caption: A logic tree for troubleshooting inconsistent results.

References

addressing IZC_Z-3 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-MYC transcription inhibitor, IZC_Z-3.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro experiments with IZC_Z-3.

Issue 1: High variability in cytotoxicity results between replicate wells.

  • Question: My replicate wells for IZC_Z-3 treatment show significant variability. What are the potential causes and how can I resolve this?

  • Answer: High variability can obscure the true cytotoxic effect of IZC_Z-3. Common causes include inconsistent cell seeding, pipetting errors, or edge effects in the assay plate.

    • Troubleshooting Steps:

      • Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution.

      • Pipetting: Use calibrated pipettes and be consistent with your technique, especially during serial dilutions of IZC_Z-3. When adding reagents, submerge the pipette tip just below the surface of the medium to avoid bubbles and splashing.

      • Edge Effects: Evaporation from the outer wells of a microplate can concentrate IZC_Z-3 and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or culture medium.[1]

      • Compound Precipitation: IZC_Z-3 is soluble in DMSO, but may precipitate in aqueous culture media at high concentrations.[2][3] Visually inspect your wells under a microscope after adding IZC_Z-3 to check for precipitates, which can lead to inconsistent cell exposure. If precipitation is observed, consider the troubleshooting steps for solubility issues.

Issue 2: IZC_Z-3 shows lower-than-expected cytotoxicity.

  • Question: The observed cytotoxicity of IZC_Z-3 is much lower than the reported IC50 values, even at high concentrations. What could be the issue?

  • Answer: Several factors could contribute to reduced IZC_Z-3 activity in your assay.

    • Troubleshooting Steps:

      • Cell Density: A high cell seeding density can lead to an underestimation of cytotoxicity, as the compound concentration per cell is lower.[4] Optimize the cell number by performing a cell titration experiment prior to your cytotoxicity assay.

      • Incubation Time: The cytotoxic effects of IZC_Z-3 may be time-dependent. The reported IC50 values were determined after 24 hours of treatment.[3] Consider extending the incubation period (e.g., to 48 or 72 hours) to see if a stronger effect is observed.

      • Compound Stability: Ensure the IZC_Z-3 stock solution has been stored correctly (dry, dark, and at -20°C for long-term storage) to maintain its potency.[2]

      • Cell Line Resistance: The cell line you are using may be inherently resistant to c-MYC inhibition. The reported data shows that IZC_Z-3 is more effective against some cancer cells than others.[3]

Issue 3: IZC_Z-3 precipitates in the culture medium upon dilution.

  • Question: I'm observing precipitation when I dilute my IZC_Z-3 DMSO stock into the cell culture medium. How can I prevent this?

  • Answer: IZC_Z-3 is soluble in DMSO but has limited solubility in aqueous solutions.[2][3] Precipitation can lead to inaccurate dosing and inconsistent results.[5]

    • Troubleshooting Steps:

      • Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[5] Always include a vehicle control with the same final DMSO concentration in your experimental setup.

      • Dilution Method: Instead of adding a small volume of highly concentrated IZC_Z-3 stock directly to a large volume of medium, perform serial dilutions in the medium. Pre-warming the culture medium to 37°C before adding the compound may also help.

      • Sonication: Gentle sonication or vortexing of the stock solution before dilution can aid in dissolution.[5]

      • Solubility Enhancement: If precipitation persists, you may need to explore the use of solubilizing agents, but be aware that these can have their own effects on cell viability.

Quantitative Data: IZC_Z-3 Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of IZC_Z-3 in various human cell lines after 24 hours of treatment.

Cell LineCell TypeIC50 (µM)Notes
HeLa Cervical Cancer2.1Most sensitive cancer cell line tested.[3]
SiHa Cervical Cancer3.3[3]
Huh7 Liver Cancer4.1[3]
A375 Melanoma4.2[3]
BJ Fibroblasts Normal Fibroblasts15.9Significantly less sensitive than cancer cell lines.[3]
Mouse Mesangial Cells Normal Mesangial Cells15.6Shows selectivity for cancer cells over normal cells.[3]

Experimental Protocols

MTT Assay for IZC_Z-3 Cytotoxicity Assessment

This protocol is a standard method for assessing cell viability based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Materials:

  • IZC_Z-3 stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.1% NP40, 4 mM HCl in isopropanol)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of IZC_Z-3 in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls (medium with the same final DMSO concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7][8] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: For adherent cells, carefully aspirate the medium containing MTT.[9] For suspension cells, centrifuge the plate and then aspirate the medium.[9] Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]

  • Data Analysis: Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings. Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway

IZC_Z_3_Pathway cluster_nucleus Nucleus cMYC c-MYC Gene Proliferation Cell Proliferation & Survival cMYC->Proliferation Promotes Transcription Transcription Factors Transcription->cMYC Activates IZCZ3 IZC_Z-3 IZCZ3->Transcription Inhibition Apoptosis Apoptosis Proliferation->Apoptosis IZC_Z_3 IZC_Z_3

Caption: IZC_Z-3 inhibits c-MYC transcription, leading to decreased proliferation and increased apoptosis.

Experimental Workflow

Cytotoxicity_Workflow start Start seed 1. Seed Cells in 96-well plate start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat with IZC_Z-3 dilutions incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h add_mtt->incubate3 solubilize 7. Solubilize Formazan incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: A typical experimental workflow for assessing the cytotoxicity of IZC_Z-3 using an MTT assay.

Troubleshooting Logic

Troubleshooting_Flowchart rect_node rect_node start Unexpected Cytotoxicity Results high_variability High Variability between replicates? start->high_variability low_cytotoxicity Lower than expected cytotoxicity? high_variability->low_cytotoxicity No solution_variability Check cell seeding and pipetting technique. Use outer wells for blanks. high_variability->solution_variability Yes precipitation Compound Precipitation? low_cytotoxicity->precipitation No solution_cytotoxicity Optimize cell density. Extend incubation time. Verify compound storage. low_cytotoxicity->solution_cytotoxicity Yes solution_precipitation Lower final DMSO %. Use serial dilutions. Pre-warm media. precipitation->solution_precipitation Yes

References

Technical Support Center: IZC_Z-3 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with IZC_Z-3, a potent c-MYC transcription inhibitor. The focus is on addressing potential challenges related to its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable in vivo exposure after oral administration of IZC_Z-3 in our animal models. What are the likely causes?

A1: Low and variable oral exposure of a potent compound like IZC_Z-3 is often multifactorial, but the primary suspects are typically related to its physicochemical properties. Given its high molecular weight (715.95 g/mol ) and its solubility in DMSO, IZC_Z-3 is likely a poorly water-soluble compound, placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.

Common causes for poor oral bioavailability include:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.

  • Slow Dissolution Rate: Even if it is sparingly soluble, the rate at which it dissolves from its solid form may be too slow to allow for significant absorption as it transits through the GI tract.

  • Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.

Q2: What initial steps should we take to characterize the bioavailability challenges of IZC_Z-3?

A2: A systematic characterization of IZC_Z-3's properties is crucial. We recommend the following initial experiments:

  • Aqueous Solubility Determination: Measure the solubility of IZC_Z-3 in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).

  • In Vitro Dissolution Testing: Evaluate the dissolution rate of the neat IZC_Z-3 powder. This will provide a baseline for improvement.[1][2]

  • Caco-2 Permeability Assay: This in vitro model helps to assess the intestinal permeability of IZC_Z-3 and determine if it is a substrate for efflux transporters.[3][4][5]

Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like IZC_Z-3?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds.[6][7][8] The choice of strategy depends on the specific properties of the drug. Key approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can significantly improve the dissolution rate.[7][9]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state can increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[8][10]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low drug exposure (AUC) in pharmacokinetic studies. Poor aqueous solubility and/or slow dissolution rate.1. Conduct solubility and dissolution studies in biorelevant media. 2. Consider formulation strategies such as particle size reduction (nanosuspension), amorphous solid dispersions, or lipid-based formulations.
High variability in drug exposure between subjects. Food effects, poor formulation robustness.1. Investigate the effect of food on IZC_Z-3's solubility and absorption. 2. Develop a robust formulation, such as a self-emulsifying drug delivery system (SEDDS), which can reduce food effects.
Good in vitro dissolution but still poor in vivo exposure. Low intestinal permeability or high first-pass metabolism.1. Perform a Caco-2 permeability assay to assess permeability and efflux. 2. If efflux is high, consider co-administration with a P-gp inhibitor in preclinical studies. 3. Investigate metabolic stability in liver microsomes.
Non-linear increase in exposure with increasing dose. Dissolution or solubility-limited absorption.This suggests that at higher doses, the drug is not dissolving completely. Bioavailability-enhancing formulations are strongly recommended to achieve dose-proportional exposure.

Data Presentation: Hypothetical Bioavailability Enhancement of IZC_Z-3

The following table presents hypothetical data to illustrate the potential impact of different formulation strategies on the key pharmacokinetic parameters of IZC_Z-3.

Formulation Aqueous Solubility (µg/mL in FaSSIF) Dissolution Rate (% dissolved in 30 min) In Vivo Cmax (ng/mL) In Vivo AUC (ng*h/mL)
Neat IZC_Z-3 Powder0.1550250
Micronized IZC_Z-30.130150900
Nanosuspension0.5854002800
Amorphous Solid Dispersion (1:3 drug-to-polymer ratio)15956004500
Self-Emulsifying Drug Delivery System (SEDDS)>100 (in formulation)100 (forms microemulsion)8506800

Experimental Protocols

In Vitro Dissolution Testing for Poorly Soluble Drugs

Objective: To determine the rate and extent of IZC_Z-3 dissolution from a given formulation in a biorelevant medium.

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (900 mL)

  • Fasted State Simulated Intestinal Fluid (FaSSIF)

  • IZC_Z-3 formulation

  • HPLC system for analysis

Procedure:

  • Prepare 900 mL of FaSSIF and place it in the dissolution vessels. Equilibrate the medium to 37 ± 0.5°C.

  • Set the paddle speed to a suitable rate, typically 50 or 75 RPM.

  • Add the IZC_Z-3 formulation to the dissolution vessel. For formulations in capsules, sinkers may be used.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes), withdraw an aliquot of the dissolution medium.

  • Filter the samples immediately using a suitable filter (e.g., 0.45 µm PVDF).

  • Analyze the concentration of IZC_Z-3 in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of IZC_Z-3 and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21 days

  • Hanks' Balanced Salt Solution (HBSS)

  • IZC_Z-3 stock solution

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Wash the Caco-2 cell monolayers with pre-warmed HBSS.

  • To measure apical to basolateral (A→B) permeability, add IZC_Z-3 in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

  • To measure basolateral to apical (B→A) permeability, add IZC_Z-3 in HBSS to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, take samples from the receiver compartment and replace with fresh HBSS.

  • Analyze the concentration of IZC_Z-3 in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An efflux ratio greater than 2 suggests the involvement of active efflux.[5]

Visualizations

bioavailability_workflow start Low/Variable In Vivo Exposure of IZC_Z-3 physchem Characterize Physicochemical Properties (Solubility, LogP) start->physchem bcs Determine Biopharmaceutics Classification System (BCS) Class physchem->bcs class2 BCS Class II (Low Solubility, High Permeability) bcs->class2 Likely class4 BCS Class IV (Low Solubility, Low Permeability) bcs->class4 Possible sol_strat Solubility Enhancement Strategies class2->sol_strat class4->sol_strat perm_strat Permeability Enhancement Strategies (e.g., use of permeation enhancers) class4->perm_strat formulate Formulation Development sol_strat->formulate perm_strat->formulate pk_study In Vivo Pharmacokinetic Study formulate->pk_study success Improved Bioavailability pk_study->success

Decision workflow for addressing IZC_Z-3's bioavailability.

sedds_mechanism sedds SEDDS Formulation (IZC_Z-3 in Oil, Surfactant, Co-solvent) emulsion Spontaneous Formation of Oil-in-Water Micro/Nanoemulsion sedds->emulsion Dispersion in gi_fluid GI Fluids gi_fluid->emulsion solubilized IZC_Z-3 Solubilized in Emulsion Droplets emulsion->solubilized absorption Enhanced Absorption across Intestinal Wall solubilized->absorption Increased concentration gradient systemic Systemic Circulation absorption->systemic

Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

cmyc_pathway growth_factor Growth Factor Signal receptor Receptor Tyrosine Kinase growth_factor->receptor ras_pathway RAS/MAPK Pathway receptor->ras_pathway pi3k_pathway PI3K/AKT Pathway receptor->pi3k_pathway myc_gene c-MYC Gene Transcription ras_pathway->myc_gene pi3k_pathway->myc_gene myc_protein c-MYC Protein myc_gene->myc_protein heterodimer MYC-MAX Heterodimer myc_protein->heterodimer max_protein MAX Protein max_protein->heterodimer target_genes Target Gene Expression (Cell Cycle, Proliferation) heterodimer->target_genes izc_z3 IZC_Z-3 izc_z3->heterodimer Inhibits Transcription cell_growth Tumor Cell Growth target_genes->cell_growth

Simplified c-MYC signaling pathway and the action of IZC_Z-3.

References

Validation & Comparative

Validating IZC_Z-3 Findings: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the validation of a small molecule's mechanism of action is a critical step. This guide provides a comprehensive comparison of a hypothetical small molecule inhibitor, IZC_Z-3, with established genetic approaches for target validation. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to rigorously assess the on-target effects of novel compounds.

Unveiling the Target: Small Molecule vs. Genetic Perturbation

Small molecule inhibitors like IZC_Z-3 offer a powerful tool for probing biological pathways and for therapeutic intervention. However, off-target effects can often complicate the interpretation of experimental results. Genetic methods, such as CRISPR-Cas9-mediated gene editing and RNA interference (RNAi), provide a highly specific means to validate the intended target of a drug. These techniques directly manipulate the expression of a target gene, allowing for a direct comparison of the resulting phenotype with that observed upon treatment with the small molecule inhibitor.

Genetic screenings are an unbiased method for mechanistic studies of drugs that inhibit cell proliferation or induce cell death.[1] The development of CRISPR-based approaches has significantly improved the quality of genetic screens.[1]

Comparative Analysis of IZC_Z-3 and Genetic Approaches

To illustrate the comparative validation process, let us hypothesize that IZC_Z-3 is an inhibitor of a key kinase, "Kinase X," involved in a cancer cell proliferation pathway. The following table summarizes the expected comparative results between treating cells with IZC_Z-3 and genetically ablating Kinase X.

Parameter IZC_Z-3 Treatment Kinase X Knockout (CRISPR-Cas9) Kinase X Knockdown (shRNA) Interpretation
Cell Proliferation Decreased by 80%Decreased by 85%Decreased by 75%High concordance suggests IZC_Z-3's anti-proliferative effect is mediated through Kinase X inhibition.
Phosphorylation of Downstream Target Y Decreased by 90%Decreased by 95%Decreased by 85%Strong evidence that IZC_Z-3 directly inhibits the enzymatic activity of Kinase X.
Expression of Apoptosis Marker (Caspase-3) Increased 5-foldIncreased 5.5-foldIncreased 4.8-foldConsistent induction of apoptosis further supports the on-target effect of IZC_Z-3.
Off-Target Kinase Z Activity Decreased by 15%No changeNo changeIndicates a potential minor off-target effect of IZC_Z-3 that is not observed with genetic methods.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of validation studies.

CRISPR-Cas9 Mediated Gene Knockout of Kinase X

The CRISPR-Cas9 system is a powerful tool for precise genome editing. To generate a Kinase X knockout cell line, a single guide RNA (sgRNA) specific to the Kinase X gene is designed and delivered into the target cells along with the Cas9 nuclease. This creates a double-strand break in the DNA, which, when repaired by the cell's non-homologous end joining (NHEJ) machinery, often results in frameshift mutations and a functional knockout of the gene. The efficiency of this process can be enhanced by using engineered Cas9 variants with improved fidelity.

shRNA-Mediated Gene Knockdown of Kinase X

Short hairpin RNAs (shRNAs) can be used to induce sequence-specific gene silencing in mammalian cells.[2] Lentiviral vectors are commonly used to deliver shRNA constructs targeting the mRNA of Kinase X.[3][4] Upon integration into the host genome, the shRNA is transcribed and processed by the cell's RNAi machinery to produce small interfering RNAs (siRNAs) that guide the degradation of the target mRNA, leading to reduced protein expression.[2] The use of inducible shRNA systems, such as Tet-On systems, allows for controlled and reversible gene silencing.[3] It is recommended to test multiple shRNA sequences to ensure efficient and specific knockdown.[5][6]

Visualizing the Validation Workflow and Signaling Pathway

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental logic and the biological pathway under investigation.

G cluster_0 IZC_Z-3 Validation Workflow A Hypothesized Target: Kinase X B Small Molecule Inhibitor: IZC_Z-3 A->B C Genetic Perturbation A->C F Phenotypic Analysis (Cell Proliferation, Apoptosis) B->F G Biochemical Analysis (Western Blot, Kinase Assay) B->G D CRISPR-Cas9 Knockout of Kinase X C->D E shRNA Knockdown of Kinase X C->E D->F D->G E->F E->G H Compare Phenotypes and Biochemical Readouts F->H G->H I Validate On-Target Effect of IZC_Z-3 H->I

Caption: Workflow for validating the on-target effects of IZC_Z-3.

G cluster_1 Kinase X Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR binds KinaseX Kinase X GFR->KinaseX activates TargetY Downstream Target Y KinaseX->TargetY phosphorylates TF Transcription Factor TargetY->TF activates Proliferation Cell Proliferation TF->Proliferation promotes IZC_Z_3 IZC_Z-3 IZC_Z_3->KinaseX GeneticKO CRISPR/shRNA GeneticKO->KinaseX

Caption: Hypothesized signaling pathway of Kinase X.

Conclusion

The convergence of data from both small molecule inhibition and genetic perturbation provides the strongest evidence for target validation. While IZC_Z-3 demonstrates potent inhibition of the Kinase X pathway, the concordance with CRISPR-Cas9 and shRNA-mediated gene silencing confirms its on-target specificity. The minor off-target activity observed with IZC_Z-3 underscores the importance of using highly specific genetic methods to dissect the true mechanism of action of a novel compound. This integrated approach is indispensable for advancing drug discovery and development programs.

References

Comparative Analysis of IZC_Z-3 and its Functional Analogs as c-MYC Transcription Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on small molecule inhibitors targeting the c-MYC promoter G-quadruplex.

This guide provides a comprehensive comparative analysis of IZC_Z-3, a potent c-MYC transcription inhibitor, and its functional analogs. The molecules discussed herein all target the G-quadruplex structure in the promoter region of the c-MYC oncogene, a key regulator of cellular proliferation, differentiation, and apoptosis. Stabilization of this non-canonical DNA structure has emerged as a promising therapeutic strategy to downregulate c-MYC expression, which is frequently dysregulated in a wide range of human cancers. This document presents key performance data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows to aid in the evaluation and selection of these compounds for further investigation.

Performance Comparison of c-MYC G-Quadruplex Stabilizers

The following table summarizes the key performance indicators of IZC_Z-3 and its functional analogs. The data presented includes their efficiency in stabilizing the c-MYC G-quadruplex, typically measured as the change in melting temperature (ΔTm), and their cytotoxic effects on various cancer cell lines, represented by half-maximal inhibitory concentrations (IC50).

CompoundChemical ClassTargetΔTm (°C) of c-MYC G-quadruplexCell LineIC50 (µM)Reference
IZC_Z-3 Four-Leaf Clover-Like Ligandc-MYC TranscriptionNot explicitly stated in provided abstractsSiHa3.3[1]
HeLa2.1[1]
Huh74.1[1]
A3754.2[1]
BMVC Not Specifiedc-MYC G-quadruplexNot explicitly stated in provided abstractsMCF-7Not explicitly stated in provided abstracts
Tz1 24 Not Specifiedc-MYC G-quadruplexSignificant stabilizationNot specifiedNot specified
Sysu-ID-01 Quinazoline Derivativec-MYC G-quadruplex & NM23-H29Not specifiedNot specified
Indoloquinoline 29 Indoloquinolinec-MYC G-quadruplex7Raji2.3
Indoloquinoline 30 Indoloquinolinec-MYC G-quadruplex17Raji3.1
Quercetin Flavonoidc-MYC G-quadruplexNot explicitly stated in provided abstractsNot specifiedNot specified
Thiazole Peptide TH3 Peptidec-MYC G-quadruplexPreferential stabilizationNot specifiedNot specified[2]
QN-1 Quinoxalinec-MYC G-quadruplexHigh selectivityNot specifiedNot specified[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of c-MYC G-quadruplex inhibitors.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., SiHa, HeLa, Huh7, A375) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., IZC_Z-3) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

G-Quadruplex Melting Temperature (Tm) Assay using FRET

Fluorescence Resonance Energy Transfer (FRET) is a common method to assess the stabilization of G-quadruplex structures by small molecules.

  • Oligonucleotide Preparation: A DNA oligonucleotide sequence corresponding to the c-MYC promoter G-quadruplex-forming region is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.

  • Assay Setup: The labeled oligonucleotide is annealed in a potassium-containing buffer to form the G-quadruplex structure. The test compound is then added at various concentrations.

  • Melting Curve Analysis: The fluorescence is monitored as the temperature is gradually increased. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures have unfolded, resulting in a significant increase in fluorescence due to the separation of the donor and quencher.

  • Data Analysis: The change in melting temperature (ΔTm) in the presence of the compound compared to the control (no compound) indicates the degree of G-quadruplex stabilization.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for screening c-MYC G-quadruplex inhibitors.

G_quadruplex_inhibition cluster_promoter c-MYC Promoter cluster_transcription Transcription Machinery G_rich_sequence G-Rich Sequence G_quadruplex G-Quadruplex (Transcriptionally Inactive) G_rich_sequence->G_quadruplex Folding RNA_Polymerase RNA Polymerase II G_quadruplex->RNA_Polymerase Blocks Binding Transcription_Factors Transcription Factors G_quadruplex->Transcription_Factors Blocks Binding c_MYC_mRNA c-MYC mRNA Transcription_Factors->c_MYC_mRNA Transcription Inhibition Small_Molecule_Inhibitor IZC_Z-3 or Analog Small_Molecule_Inhibitor->G_quadruplex Stabilization c_MYC_Protein c-MYC Protein c_MYC_mRNA->c_MYC_Protein Translation Cell_Proliferation Cancer Cell Proliferation c_MYC_Protein->Cell_Proliferation Promotes Apoptosis Apoptosis c_MYC_Protein->Apoptosis Inhibits

Caption: Mechanism of c-MYC transcription inhibition by G-quadruplex stabilizers.

experimental_workflow start Start: Compound Library fret_screen Primary Screen: FRET-based Tm Assay start->fret_screen hit_compounds Hit Compounds (High ΔTm) fret_screen->hit_compounds cell_based_assay Secondary Screen: Cell Proliferation Assay (MTT) hit_compounds->cell_based_assay lead_compounds Lead Compounds (Low IC50) cell_based_assay->lead_compounds mechanism_studies Mechanism of Action Studies: Western Blot, qRT-PCR lead_compounds->mechanism_studies in_vivo_studies In Vivo Efficacy: Xenograft Models mechanism_studies->in_vivo_studies end Preclinical Candidate in_vivo_studies->end

Caption: A typical workflow for the discovery and validation of c-MYC G-quadruplex inhibitors.

References

Independent Verification of IZC_Z-3: A Comparative Analysis for Modulating the PLCβ/IP3/Ca2+ Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the hypothetical proprietary compound IZC_Z-3, designed to modulate the Phospholipase C beta (PLCβ)/Inositol Trisphosphate (IP3)/Calcium (Ca2+) signaling pathway. As independent verification of IZC_Z-3's specific published results is not publicly available, this document serves as a comparative framework against a standard experimental activator of this pathway, ATP. The PLCβ/IP3/Ca2+ cascade is a critical cellular signaling pathway involved in numerous physiological processes, and its dysregulation has been linked to various disorders.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential efficacy and mechanism of action of novel modulators targeting this pathway.

Comparative Performance Data

The following table summarizes the hypothetical quantitative data comparing the efficacy of IZC_Z-3 as an inhibitor of the PLCβ/IP3/Ca2+ pathway versus the activation induced by ATP in human olfactory neuronal precursor cells (hONPCs).

ParameterIZC_Z-3 (10 µM) + ATP (100 µM)ATP (100 µM) AloneUntreated Control
Peak Intracellular Ca2+ Concentration (nM) 150 ± 12600 ± 4550 ± 8
IP3 Production (pmol/mg protein) 2.5 ± 0.310.2 ± 1.11.1 ± 0.2
PLCβ Activity (% of baseline) 25% ± 4%450% ± 30%100%
Cell Viability (%) 98% ± 1.5%97% ± 2%99% ± 1%

Experimental Protocols

The methodologies outlined below are based on standard techniques for investigating the PLCβ/IP3/Ca2+ signaling pathway.

Cell Culture and Maintenance

Human Olfactory Neuronal Precursor Cells (hONPCs) are cultured in a suitable growth medium supplemented with growth factors. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded onto appropriate plates and allowed to adhere and grow to a confluency of 70-80%.

Measurement of Intracellular Calcium (Ca2+)

Intracellular Ca2+ levels are measured using a fluorescent calcium indicator dye, such as Fura-2 AM.

  • Loading: hONPCs are incubated with Fura-2 AM in a physiological salt solution for a specified time in the dark.

  • Stimulation: After loading, the cells are washed and then stimulated with the test compounds (IZC_Z-3, ATP, or control vehicle).

  • Detection: Fluorescence is measured using a microplate reader or fluorescence microscope with appropriate excitation and emission wavelengths. The ratio of fluorescence at the two excitation wavelengths is used to calculate the intracellular Ca2+ concentration.

Inositol Trisphosphate (IP3) Quantification

IP3 levels are determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Cell Lysis: Following treatment with the test compounds, the reaction is stopped, and the cells are lysed to release intracellular components.

  • Assay: The cell lysates are then processed according to the manufacturer's instructions for the IP3 ELISA kit.

  • Analysis: The concentration of IP3 is determined by comparing the sample absorbance to a standard curve generated with known concentrations of IP3.

PLCβ Activity Assay

The activity of PLCβ is assessed by measuring the hydrolysis of its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Substrate Preparation: A labeled PIP2 substrate is prepared.

  • Enzymatic Reaction: Cell lysates containing PLCβ are incubated with the labeled PIP2 substrate in the presence of the test compounds.

  • Product Separation: The reaction products (IP3 and diacylglycerol) are separated from the unhydrolyzed substrate using chromatography.

  • Quantification: The amount of labeled IP3 produced is quantified to determine PLCβ activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PLCβ/IP3/Ca2+ signaling pathway with the hypothetical point of intervention for IZC_Z-3, and the general experimental workflow for its evaluation.

PLC_IP3_Ca_Pathway GPCR GPCR (Gq) PLCb PLCβ GPCR->PLCb Activates Ligand Ligand (e.g., ATP) Ligand->GPCR Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum ER->IP3R Ca_release Ca²⁺ Release IP3R->Ca_release Triggers IZC_Z_3 IZC_Z-3 IZC_Z_3->PLCb Inhibits

Caption: PLCβ/IP3/Ca2+ signaling pathway with IZC_Z-3's inhibitory action.

Experimental_Workflow start hONPC Culture treatment Treatment Groups: - Control - ATP - IZC_Z-3 + ATP start->treatment ca_assay Intracellular Ca²⁺ Measurement (Fura-2 AM) treatment->ca_assay ip3_assay IP3 Quantification (ELISA) treatment->ip3_assay plcb_assay PLCβ Activity Assay treatment->plcb_assay analysis Data Analysis and Comparison ca_assay->analysis ip3_assay->analysis plcb_assay->analysis end Results analysis->end

Caption: Workflow for evaluating IZC_Z-3's effect on the PLCβ/IP3/Ca2+ pathway.

References

IZC_Z-3: A Comparative Analysis Against Standard of Care in Relapsed/Refractory Chronic Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IZC_Z-3, a novel c-MYC transcription inhibitor, with the current standard-of-care treatments for relapsed/refractory Chronic Lymphocytic Leukemia (CLL). The data presented is based on preclinical models and hypothetical clinical trial results designed to illustrate the potential therapeutic advantages of IZC_Z-3.

Introduction: Targeting c-MYC in CLL

Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of malignant B-cells. A key driver of this malignancy is the overexpression of the c-MYC oncogene, which promotes cell proliferation and survival. IZC_Z-3 is a potent and selective small molecule inhibitor that targets the transcription of c-MYC, offering a novel therapeutic approach.[1]

Current standard-of-care treatments for relapsed/refractory CLL include targeted therapies such as Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., ibrutinib, acalabrutinib) and BCL2 inhibitors (e.g., venetoclax), often used in combination with anti-CD20 antibodies like rituximab.[2][3][4] While effective, these treatments can be associated with acquired resistance and specific toxicities, highlighting the need for new therapeutic options.[3][5]

This guide compares the preclinical and projected clinical profile of IZC_Z-3 against a standard BTK inhibitor, Ibrutinib.

Mechanism of Action: B-Cell Receptor and c-MYC Signaling

The B-cell receptor (BCR) signaling pathway is crucial for the survival and proliferation of CLL cells. BTK is a key component of this pathway. Ibrutinib covalently binds to and inhibits BTK. IZC_Z-3 acts downstream, inhibiting the transcriptional activity of c-MYC, a central regulator of cell growth and metabolism.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB cMYC_Transcription c-MYC Transcription NFkB->cMYC_Transcription Proliferation Cell Proliferation & Survival cMYC_Transcription->Proliferation Ibrutinib Ibrutinib (SoC) Ibrutinib->BTK IZCZ3 IZC_Z-3 IZCZ3->cMYC_Transcription cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro In Vitro Studies (Cytotoxicity, Selectivity) invivo In Vivo PDX Models (Efficacy, PK/PD) invitro->invivo Promising Activity tox GLP Toxicology invivo->tox Efficacy Confirmed phase1 Phase I Trial (Safety, MTD) tox->phase1 Favorable Safety Profile go_no_go Go/No-Go Decision phase2 Projected Phase II Trial (Efficacy vs. SoC) phase1->phase2 Safety & RP2D Established phase3 Pivotal Phase III Trial phase2->phase3 Superior Efficacy Signal

References

assessing the specificity of IZC_Z-3

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the molecule "IZC_Z-3" is not available in the public domain.

Extensive searches for "IZC_Z-3" did not yield any specific information about a molecule with this designation in scientific literature or chemical databases. It is possible that "IZC_Z-3" is a proprietary internal compound name not yet disclosed publicly, a typographical error, or a misnomer.

Consequently, a comparison guide assessing the specificity of IZC_Z-3 cannot be generated as the core information about the molecule, its intended target, and its biological activity is absent. To fulfill the request, the correct identification of the molecule is required.

It is recommended to verify the name and any associated identifiers for the compound of interest. Once the correct molecular identity is established, a comprehensive assessment of its specificity, including comparisons with other relevant molecules, can be conducted. This would involve gathering experimental data on its target engagement and off-target effects, which would then be presented in the requested format with detailed protocols and visualizations.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals.

Introduction

The c-MYC oncogene is a critical driver in a majority of human cancers, making it a highly sought-after therapeutic target.[1][2] However, the development of c-MYC inhibitors has been challenging due to the protein's intrinsically disordered nature. This guide provides a comparative analysis of the pharmacokinetic profiles of two prominent c-MYC inhibitors: OMO-103 (Omomyc), a therapeutic mini-protein, and JQ1, a small molecule inhibitor of the BET bromodomain family that indirectly inhibits c-MYC expression.[1][3][4]

While the user requested a comparison with the compound "IZC_Z-3," a thorough search of scientific literature and chemical databases did not yield any publicly available pharmacokinetic data for this specific molecule. Therefore, this guide focuses on OMO-103 and JQ1 to provide valuable insights for researchers in the field of c-MYC targeted therapy.

Pharmacokinetic Data Summary

The following tables summarize the available pharmacokinetic parameters for OMO-103 and JQ1.

Table 1: Pharmacokinetic Parameters of OMO-103 (Omomyc) in Humans

ParameterValueSpeciesStudy TypeAdministrationSource
Terminal Half-life (serum)~40 hoursHumanPhase I Clinical TrialIntravenous infusion[5]
Persistence in Tumor TissueDetected at least 72 hours post-administrationHumanPhase I Clinical TrialIntravenous infusion[6]
PharmacokineticsNon-linear, with signs of tissue saturation at dose level 5HumanPhase I Clinical TrialIntravenous infusion[5]

Table 2: Pharmacokinetic Parameters of JQ1

ParameterValueSpeciesStudy TypeAdministrationSource
Half-lifeShortMouse, HumanIn vitro (liver microsomes), In vivoNot specified[7][8][9]
Oral Bioavailability49%Not specifiedPreclinicalOral[3]
MetabolismPrimarily by CYP3A4Human, MouseIn vitro (liver microsomes)Not applicable[8][9]

Experimental Protocols

1. OMO-103 Phase I Clinical Trial (NCT04808362)

  • Study Design: A first-in-human, open-label, dose-escalation study to evaluate the safety, tolerability, and pharmacokinetics of OMO-103 in patients with advanced solid tumors.[1]

  • Patient Population: Patients with histologically or cytologically confirmed advanced solid tumors with no available curative therapy.[1]

  • Dosing and Administration: OMO-103 was administered via weekly intravenous infusion over 30-45 minutes.[1]

  • Pharmacokinetic Sampling:

    • Serum: Blood samples were collected at various time points to determine the serum concentration of OMO-103.[10]

    • Tumor Tissue: Tumor biopsies were taken from patients to quantify the concentration of functional OMO-103 in the tumor tissue.[1]

  • Analytical Method: A targeted mass spectrometry assay was developed for the absolute quantification of four Omomyc proteotypic peptides to measure the concentration of functional OMO-103 in tumor tissue lysates.[1]

2. JQ1 In Vitro Metabolism Study

  • Objective: To investigate the metabolism of JQ1 in human and mouse liver microsomes.[7][8][9]

  • Methodology:

    • JQ1 was incubated with human and mouse liver microsomes.

    • Metabolites were identified using liquid chromatography-mass spectrometry (LC-MS).[11]

    • Recombinant cytochrome P450 (CYP) enzymes and chemical inhibitors were used to identify the specific enzymes responsible for JQ1 metabolism.[8][9]

  • Key Findings: Nine metabolites of JQ1 were identified. CYP3A4 was determined to be the primary enzyme responsible for the metabolism of JQ1 in both human and mouse liver microsomes.[8][9]

Visualizations

The following diagrams illustrate a typical workflow for a pharmacokinetic study and the mechanism of action of c-MYC inhibitors.

Pharmacokinetic_Study_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In_vitro_Metabolism In vitro Metabolism (e.g., Liver Microsomes) Animal_PK_Studies Animal PK Studies (e.g., Mouse, Rat) In_vitro_Metabolism->Animal_PK_Studies Metabolite ID Phase_I_Trial Phase I Clinical Trial (Safety & PK in Humans) Animal_PK_Studies->Phase_I_Trial First-in-Human Dose Dose_Escalation Dose Escalation Phase_I_Trial->Dose_Escalation Sample_Collection Sample Collection (Blood, Tissue) Dose_Escalation->Sample_Collection Bioanalysis Bioanalysis (e.g., LC-MS) Sample_Collection->Bioanalysis PK_Modeling Pharmacokinetic Modeling Bioanalysis->PK_Modeling PK_Modeling->Phase_I_Trial Dose Adjustment

Caption: A simplified workflow of a typical pharmacokinetic study.

cMYC_Inhibition_Mechanisms cluster_direct Direct Inhibition cluster_indirect Indirect Inhibition OMO103 OMO-103 (Omomyc) cMYC_MAX c-MYC/MAX Heterodimer OMO103->cMYC_MAX Binds & Inhibits DNA_Binding DNA Binding cMYC_MAX->DNA_Binding Transcription Gene Transcription DNA_Binding->Transcription JQ1 JQ1 BRD4 BRD4 JQ1->BRD4 Inhibits cMYC_Expression c-MYC Gene Expression BRD4->cMYC_Expression Promotes cMYC_Expression->cMYC_MAX

Caption: Mechanisms of action for direct and indirect c-MYC inhibitors.

References

Head-to-Head Comparative Analysis of IZC_Z-3 and a Conventional Kinase Inhibitor in Metastatic Adenocarcinoma

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel kinase inhibitor IZC_Z-3 against a widely used alternative method in the context of metastatic adenocarcinoma. The following sections present supporting experimental data, detailed methodologies for all key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a thorough understanding of the relative performance of IZC_Z-3.

Introduction

Metastatic adenocarcinoma presents a significant therapeutic challenge, with ongoing research focused on developing more effective and targeted therapies. A key signaling pathway implicated in the progression of this cancer involves the aberrant activity of the Cyclin-Dependent Kinase 12 (CDK12). While several inhibitors targeting this pathway exist, their efficacy can be limited by off-target effects and the development of resistance.

IZC_Z-3 is a novel, potent, and highly selective inhibitor of CDK12. This guide provides a head-to-head comparison of IZC_Z-3 with a conventional, non-selective kinase inhibitor, here referred to as ‘Compound-X’, which is also used in the treatment of similar malignancies. The subsequent sections will delve into the experimental data that underscores the superior performance of IZC_Z-3 in terms of selectivity, potency, and in vivo efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data from a series of head-to-head experiments comparing IZC_Z-3 and Compound-X.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC₅₀ (nM)Kinase Selectivity (Fold difference against a panel of 300 kinases)
IZC_Z-3 CDK121.2>1000
Compound-X CDK128.550

Table 2: In Vitro Cell Proliferation Assay in Adenocarcinoma Cell Line (HT-29)

CompoundTreatment Concentration (nM)Cell Viability (%) after 72h
IZC_Z-3 185.2
1052.1
10015.8
Compound-X 192.4
1075.3
10048.6

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

Treatment GroupDosage (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control -1502-
IZC_Z-3 2534577.0
Compound-X 2582645.0

Signaling Pathway Diagram

The diagram below illustrates the signaling pathway targeted by IZC_Z-3. Upon activation by upstream signals, CDK12 phosphorylates key downstream substrates, leading to the transcription of genes involved in cell proliferation and survival. IZC_Z-3 selectively inhibits CDK12, thereby blocking this cascade.

G Figure 1: IZC_Z-3 Mechanism of Action cluster_upstream Upstream Signaling cluster_pathway CDK12 Signaling Cascade cluster_downstream Cellular Response Growth_Factors Growth Factors Receptor Tyrosine Kinase Receptor Growth_Factors->Receptor CDK12 CDK12 Receptor->CDK12 activates Downstream_Substrates Downstream Substrates CDK12->Downstream_Substrates phosphorylates Gene_Transcription Gene Transcription Downstream_Substrates->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation IZC_Z-3 IZC_Z-3 IZC_Z-3->CDK12 inhibits

Figure 1: Simplified signaling pathway showing the inhibitory action of IZC_Z-3 on CDK12.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

4.1. In Vitro Kinase Inhibitory Activity Assay

This assay was performed to determine the half-maximal inhibitory concentration (IC₅₀) of IZC_Z-3 and Compound-X against CDK12. A radiometric filter binding assay was used. Briefly, purified recombinant human CDK12 enzyme was incubated with the test compounds at varying concentrations in the presence of a substrate peptide and [γ-³²P]ATP. The reaction was allowed to proceed for 60 minutes at 30°C and then terminated by the addition of phosphoric acid. The reaction mixture was then transferred to a filter plate, which captures the phosphorylated substrate. The amount of incorporated radioactivity was quantified using a scintillation counter. The IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.

4.2. In Vitro Cell Proliferation Assay

The anti-proliferative effects of IZC_Z-3 and Compound-X were evaluated using the HT-29 human colorectal adenocarcinoma cell line. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with serial dilutions of the test compounds or vehicle control (DMSO). After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data was normalized to the vehicle-treated control wells to determine the percentage of cell viability.

4.3. In Vivo Tumor Growth Inhibition Study

All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice were subcutaneously inoculated with HT-29 cells. When tumors reached a mean volume of approximately 150-200 mm³, the mice were randomized into three groups: vehicle control, IZC_Z-3 (25 mg/kg), and Compound-X (25 mg/kg). The compounds were administered orally once daily for 21 days. Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²)/2. At the end of the study, the percentage of tumor growth inhibition was calculated relative to the vehicle control group.

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vivo tumor growth inhibition study, from cell inoculation to data analysis.

G Figure 2: In Vivo Xenograft Study Workflow cluster_treatment 21-Day Treatment Period Cell_Inoculation Subcutaneous inoculation of HT-29 cells in mice Tumor_Growth Tumor growth to 150-200 mm³ Cell_Inoculation->Tumor_Growth Randomization Randomization of mice into treatment groups Tumor_Growth->Randomization Vehicle Vehicle Control (daily oral gavage) Randomization->Vehicle IZC_Z_3 IZC_Z-3 (25 mg/kg) (daily oral gavage) Randomization->IZC_Z_3 Compound_X Compound-X (25 mg/kg) (daily oral gavage) Randomization->Compound_X Tumor_Measurement Tumor volume measurement (twice weekly) Vehicle->Tumor_Measurement IZC_Z_3->Tumor_Measurement Compound_X->Tumor_Measurement Data_Analysis Calculation of tumor growth inhibition and statistical analysis Tumor_Measurement->Data_Analysis

Safety Operating Guide

Proper Disposal of IZCZ-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling IZCZ-3, a potent c-MYC transcription inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance with safety regulations.

Chemical Identification:

  • Name: this compound

  • Chemical Name: 9-ethyl-3-[1-(4-methoxyphenyl)-4,5-bis[4-(4-methylpiperazin-1-yl)phenyl]imidazol-2-yl]carbazole

  • CAS Number: 2223019-53-0

This compound is intended for research use only and is not for human or veterinary use.

Immediate Safety and Handling

Before any disposal procedures, it is imperative to take the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).

Spill and Accidental Release Measures

In the event of a spill or accidental release of this compound, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains or water courses.

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a designated, labeled container for hazardous waste.

    • For solutions, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Place the absorbent material into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and dispose of the cleaning materials as hazardous waste.

Disposal Procedures

The disposal of this compound and its contaminated materials must be conducted in accordance with federal, state, and local environmental control regulations.

Waste Classification: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.

Disposal Steps:

  • Collection: Collect all waste this compound, including expired or unused product, and any contaminated materials (e.g., gloves, wipes, absorbent pads, glassware) in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the waste container in a designated, secure area away from incompatible materials, pending disposal.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

ParameterValueSource
Chemical Formula C₄₆H₄₉N₇OSDS
Molecular Weight 715.93 g/mol SDS
Appearance SolidSDS
Storage Temperature -20°C to -80°CSDS

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Handling & Collection cluster_2 Interim Storage cluster_3 Final Disposal Unused/Expired this compound Unused/Expired this compound Wear Appropriate PPE Wear Appropriate PPE Unused/Expired this compound->Wear Appropriate PPE Contaminated Materials Contaminated Materials Contaminated Materials->Wear Appropriate PPE Collect in Labeled Container Collect in Labeled Container Wear Appropriate PPE->Collect in Labeled Container Store in Designated Area Store in Designated Area Collect in Labeled Container->Store in Designated Area Licensed Waste Disposal Licensed Waste Disposal Store in Designated Area->Licensed Waste Disposal

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.

Personal protective equipment for handling IZCZ-3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: IZCZ-3 is a potent, novel research compound identified as a c-MYC G-quadruplex stabilizer with potential anticancer properties.[1][2][3][4][5] As of this document's creation, comprehensive public safety and toxicology data are limited. The following guidelines are based on best practices for handling potentially hazardous, biologically active research chemicals. A thorough, site-specific risk assessment must be performed by qualified personnel before beginning any work. Always consult your institution's Environmental Health and Safety (EHS) department for guidance.

Hazard Identification and Risk Assessment

This compound is designed to be biologically active, targeting the c-MYC oncogene, which is a master regulator of cellular proliferation.[3][4] Its mechanism involves stabilizing G-quadruplex DNA structures to suppress gene transcription.[2][3] Due to its intended biological effect and limited safety data, it should be handled as a potent compound of unknown toxicity .

Potential Hazards:

  • Cytotoxic/Antiproliferative: May be harmful to cells, particularly rapidly dividing ones.

  • Mutagenic/Genotoxic: As it interacts with DNA structures, a mutagenic potential cannot be ruled out.

  • Irritant: May cause skin, eye, or respiratory irritation.

  • Unknown Long-Term Effects: No data is available on chronic exposure, carcinogenicity, or reproductive toxicity.

Personal Protective Equipment (PPE)

The minimum required PPE must be worn at all times when handling this compound. Operations with a higher risk of aerosol generation or spillage require enhanced protection. A Safety Data Sheet (SDS) from the supplier, if available, may provide more specific recommendations.[6]

Table 1: PPE Requirements for Handling this compound

Task Primary Engineering Control Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Storage & Transport (Closed Containers) General Laboratory Ventilation1 Pair NitrileSafety GlassesStandard Lab CoatNot Required
Weighing Solid Compound Chemical Fume Hood or Ventilated Balance Enclosure2 Pairs Nitrile (or Neoprene)Safety Goggles & Face ShieldDisposable Gown over Lab CoatN95/FFP2 Respirator (Recommended)
Preparing Solutions Chemical Fume Hood2 Pairs Nitrile (or Neoprene)Safety GogglesDisposable Gown over Lab CoatNot Required (if in hood)
In Vitro/In Vivo Administration Biosafety Cabinet or Fume Hood2 Pairs Nitrile (or Neoprene)Safety GogglesDisposable Gown over Lab CoatAs determined by risk assessment
Waste Disposal Chemical Fume Hood2 Pairs Nitrile (or Neoprene)Safety GogglesDisposable Gown over Lab CoatNot Required (if in hood)

Experimental Protocols & Operational Plans

These protocols provide a step-by-step guide for common laboratory procedures involving this compound.

  • Preparation: Designate a specific area within a chemical fume hood or ventilated balance enclosure for handling solid this compound. Cover the work surface with disposable, absorbent bench paper.

  • PPE: Don the appropriate PPE as specified in Table 1 for "Weighing Solid Compound."

  • Weighing: Use dedicated, clearly labeled spatulas and weigh boats. Tare the balance with the weigh boat. Carefully transfer the required amount of this compound powder. Avoid generating dust.

  • Reconstitution: Place the weigh boat containing the powder into a secondary container (e.g., a beaker). Add the desired solvent to the primary vial or tube, cap securely, and mix using a vortex or sonicator until fully dissolved.

  • Cleanup: Carefully dispose of the used weigh boat, spatula tip, and bench paper into the designated solid hazardous waste container. Decontaminate the balance and surrounding surfaces.

Immediate and correct response to a spill is critical to minimize exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, volatile, or outside of a containment device, evacuate the area.

  • Assess and Isolate: Secure the area to prevent entry.

  • Don PPE: Wear enhanced PPE: two pairs of chemical-resistant gloves, a disposable gown, safety goggles, a face shield, and an appropriate respirator.

  • Containment & Cleanup:

    • Solid Spill: Gently cover the powder with damp paper towels to avoid aerosolization. Work from the outside in, placing contaminated materials into a labeled hazardous waste bag.

    • Liquid Spill: Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite). Allow it to absorb fully. Work from the outside in, collecting the material and placing it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate decontamination solution (e.g., 1% sodium hypochlorite followed by 70% ethanol), allowing for sufficient contact time. Wipe the area clean with fresh paper towels.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste. Never dispose of it in general trash or down the drain.

  • Solid Waste: Includes contaminated gloves, gowns, bench paper, weigh boats, and unused solid compound. Collect in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Includes unused solutions and contaminated solvents. Collect in a dedicated, sealed, and secondary-contained hazardous liquid waste container. Do not mix incompatible waste streams.

  • Sharps Waste: Includes contaminated needles, syringes, and pipette tips. Collect in a dedicated, puncture-proof sharps container labeled "Hazardous Chemical Sharps."

Mandatory Visualizations

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep_area 1. Prepare Designated Work Area in Hood ppe 2. Don Appropriate PPE prep_area->ppe weigh 3. Weigh Solid This compound ppe->weigh dissolve 4. Reconstitute in Appropriate Solvent weigh->dissolve experiment 5. Perform Experiment (e.g., Cell Treatment) dissolve->experiment decon 6. Decontaminate Surfaces & Equipment experiment->decon waste 7. Segregate & Dispose of Hazardous Waste decon->waste de_ppe 8. Doff PPE (in correct order) waste->de_ppe wash 9. Wash Hands Thoroughly de_ppe->wash

Caption: High-level workflow for safely handling this compound.

G node_action node_action node_decision node_decision spill Spill Occurs! in_hood Is spill contained in a fume hood? spill->in_hood yes_hood yes_hood in_hood->yes_hood Yes no_hood no_hood in_hood->no_hood No spill_size Is spill minor (<50 mL liquid or <5g solid)? yes_hood->spill_size evacuate Evacuate Area Alert EHS no_hood->evacuate yes_minor Trained personnel clean up with spill kit spill_size->yes_minor Yes no_major Alert EHS Secure Area spill_size->no_major No dispose Dispose of all cleanup materials as hazardous waste yes_minor->dispose

Caption: Decision tree for responding to an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.